Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJKGZGOTDJFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376914 | |
| Record name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350684-49-0 | |
| Record name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, with CAS Number 350684-49-0, is a bifunctional organic compound widely utilized as a key intermediate in medicinal chemistry and drug discovery.[1] Its structure features a piperazine ring, a common scaffold in many pharmaceuticals, functionalized with two key groups: a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a 4-aminobenzoyl group on the other.
The Boc group is a stable yet readily cleavable protecting group, allowing for selective reactions at the other nitrogen atom. The 4-aminobenzoyl moiety provides a reactive handle—the aniline-type primary amine—which serves as a crucial point for chemical elaboration. This strategic arrangement makes the molecule an ideal building block for creating diverse chemical libraries for high-throughput screening, enabling the synthesis of novel therapeutic agents.[2][3] Its utility is demonstrated in the synthesis of inhibitors for various biological targets, where the piperazine core often serves to improve physicochemical properties like solubility and cell permeability.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and characterization.
| Property | Value | Reference |
| CAS Number | 350684-49-0 | [1][4] |
| Molecular Formula | C₁₆H₂₃N₃O₃ | [1] |
| Molecular Weight | 305.38 g/mol | [4] |
| IUPAC Name | This compound | [1][4] |
| Physical Form | Solid | [4] |
| Melting Point | 159 - 160 °C | [4] |
| InChI Key | PCJKGZGOTDJFBX-UHFFFAOYSA-N | [1][4] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N | [1] |
| Purity (Typical) | ≥95% | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved via a two-step process starting from commercially available reagents. The general workflow involves an initial amide coupling reaction followed by the reduction of a nitro group.
Protocol 1: Synthesis of this compound
This protocol details the synthesis from 1-Boc-piperazine and 4-nitrobenzoyl chloride, followed by nitro group reduction.
Step 1: Synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (Intermediate)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-piperazine (1.0 eq.) and a suitable aprotic solvent such as dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.2 eq.), to the solution. Cool the mixture to 0 °C using an ice bath.
-
Acylation: Dissolve 4-nitrobenzoyl chloride (1.05 eq.) in DCM and add it dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid intermediate can be purified by recrystallization from a solvent system like ethyl acetate/hexanes.
Step 2: Synthesis of this compound (Final Product)
-
Setup: Dissolve the intermediate from Step 1 in a protic solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Add a catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 mol% Pd), to the solution.
-
Reduction: The reduction of the nitro group can be achieved via two common methods:
-
Method A (Catalytic Hydrogenation): Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) while stirring vigorously for 4-8 hours at room temperature.[5][6]
-
Method B (Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (NH₄HCO₂) or cyclohexene in excess and heat the mixture to reflux (40-60 °C) for 2-4 hours.
-
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, typically as a solid. Further purification can be performed by column chromatography if necessary.
Applications in Drug Discovery
The title compound is not typically a final drug but rather a versatile building block. Its structure allows for easy incorporation into larger molecules, making it a valuable starting point for generating novel chemical entities. The primary amine serves as a nucleophile or a diazotization substrate for a wide range of chemical transformations, including:
-
Amide and sulfonamide bond formation
-
Reductive amination
-
Urea and thiourea formation
-
Buchwald-Hartwig or Ullmann coupling reactions
This versatility allows medicinal chemists to systematically explore the chemical space around a core scaffold, a fundamental process in lead optimization.
The strategic importance of analogous piperazine intermediates is highlighted by their use in the synthesis of approved drugs. For instance, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a structurally related building block, is a key intermediate in the synthesis of Ribociclib, a CDK4/6 inhibitor used to treat certain types of breast cancer.[6] This underscores the value of such scaffolds in generating potent and selective therapeutic agents.
References
- 1. This compound | C16H23N3O3 | CID 2763355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]
- 4. This compound | 350684-49-0 [sigmaaldrich.com]
- 5. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 6. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a chemical intermediate with potential applications in pharmaceutical research and drug development. Its molecular structure, featuring a piperazine core, a benzoyl group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile building block for the synthesis of more complex molecules, particularly those with potential activity in the central nervous system. This document provides a summary of its known chemical properties and highlights its role as a synthetic intermediate.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₃N₃O₃ | [1] |
| Molecular Weight | 305.37 g/mol | [1] |
| CAS Number | 350684-49-0 | [1] |
| Melting Point | 159 - 160 °C | |
| Physical Form | Solid | |
| IUPAC Name | This compound | [1] |
Synthesis and Experimental Protocols
A generalized synthetic approach is outlined in the workflow diagram below. It is important to note that this represents a plausible synthetic route, and the specific reaction conditions, reagents, and purification methods would require optimization for the synthesis of the title compound.
Caption: Generalized synthetic workflow for the preparation of the target compound.
Spectral Data
Detailed and verified spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not widely published. Commercial suppliers often indicate the availability of such data upon request. For research purposes, it is crucial to obtain and interpret this data to confirm the identity and purity of the compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the biological activity, pharmacological profile, or mechanism of action of this compound itself. Its primary role appears to be as an intermediate in the synthesis of other compounds that are being investigated for various therapeutic applications, including those targeting neurological disorders.[2]
Due to the absence of published research on the direct biological effects of this compound, there is no information available on its involvement in any specific signaling pathways.
Safety Information
Based on available safety data sheets, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of more complex molecules in the field of drug discovery. While its own biological activity is not well-documented, its structural features make it a useful building block for creating novel compounds with potential therapeutic value. Further research is needed to fully characterize its properties and to explore the biological activities of the compounds derived from it.
References
An In-depth Technical Guide on the Structure and Synthesis of Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document details established synthetic routes with experimental protocols and relevant quantitative data to support research and development efforts.
Chemical Structure and Properties
This compound is a bifunctional molecule featuring a piperazine ring acylated with a 4-aminobenzoyl group and protected with a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.
Chemical Structure:
Table 1: Chemical Identifiers and Properties [1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 350684-49-0 |
| Molecular Formula | C₁₆H₂₃N₃O₃ |
| Molecular Weight | 305.37 g/mol |
| Appearance | Solid |
| Melting Point | 159 - 160 °C[2] |
| Purity | ≥95%[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary synthetic routes:
-
Route A: Reduction of a nitro-substituted precursor.
-
Route B: Amide coupling of 1-Boc-piperazine with 4-aminobenzoic acid.
This guide will detail the experimental protocols for both synthetic pathways.
Route A: Reduction of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
This two-step synthesis involves the initial acylation of 1-Boc-piperazine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine.
Experimental Protocol:
Step 1: Synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
Step 2: Synthesis of this compound
While a specific protocol for the reduction of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is not explicitly detailed, the following procedure for a similar compound, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, provides a reliable method.[3]
-
Dissolve tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (8.2 g, 26.68 mmol) in methanol (100 mL).
-
Purge the reaction vessel with nitrogen.
-
Add 10% wet palladium on carbon (Pd/C) catalyst to the solution.
-
Carry out the hydrogenation reaction under a hydrogen atmosphere (50 psi) for 16 hours at room temperature.
-
Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product.
Table 2: Quantitative Data for the Reduction of a Nitro-Substituted Piperazine [3]
| Reactant | Moles (mmol) | Starting Mass (g) | Product | Yield (%) |
| tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | 26.68 | 8.2 | tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | 97 |
Route B: Amide Coupling of 1-Boc-piperazine and 4-Aminobenzoic Acid
This route involves the direct formation of the amide bond between 1-Boc-piperazine and 4-aminobenzoic acid using a suitable coupling agent.
Experimental Protocol:
A specific, detailed experimental protocol for the amide coupling of 1-Boc-piperazine and 4-aminobenzoic acid to form the target molecule is not available in the provided search results. However, a general protocol for amide bond formation using common coupling reagents can be followed.
General Procedure for Amide Coupling using HATU:
-
Dissolve 4-aminobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add 1-Boc-piperazine (1.0 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.
-
Dry the organic layer, concentrate, and purify the crude product using column chromatography.
Table 3: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 |
| HATU | None | DIPEA | DMF | 2 | >95 |
| T3P® | None | Pyridine | EtOAc | 4 | >92 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.[4]
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
Table 4: Spectroscopic and Analytical Data
| Technique | Data | Reference |
| ¹H NMR | Data not available in search results. | - |
| ¹³C NMR | Data not available in search results. | - |
| Mass Spec (ESI) | m/z [M+H]⁺: 306.18 | Calculated |
| Elemental Analysis | C, 62.93%; H, 7.59%; N, 13.76%; O, 15.71% | Calculated |
Conclusion
This technical guide has outlined the key structural features and synthetic methodologies for this compound. The provided experimental protocols, based on established chemical transformations, offer a solid foundation for the laboratory-scale synthesis of this important building block. Researchers and drug development professionals can utilize this information to facilitate their synthetic efforts in the pursuit of novel therapeutic agents. Further optimization of the presented reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
In-Depth Technical Guide: tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (CAS No. 350684-49-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, identified by CAS number 350684-49-0, is a pivotal chemical intermediate in the landscape of modern medicinal chemistry and drug discovery. Its molecular architecture, featuring a Boc-protected piperazine ring coupled to a 4-aminobenzoyl moiety, renders it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, and significant applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 350684-49-0 | [1][2][3] |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₁₆H₂₃N₃O₃ | [1][3] |
| Molecular Weight | 305.37 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Melting Point | 159 - 160 °C | [2] |
| Purity | Typically ≥95% | [2][3] |
Synthesis and Handling
General Synthesis Pathway
The synthesis of this compound typically involves the coupling of two key building blocks: 1-Boc-piperazine and a derivative of 4-aminobenzoic acid. The general synthetic approach is an amide bond formation.
Experimental Protocol: Amide Coupling
Materials:
-
1-Boc-piperazine
-
4-Aminobenzoic acid
-
Coupling agents (e.g., HATU, HOBt, EDC)[4]
-
Anhydrous aprotic solvent (e.g., DMF, DCM)[4]
-
Tertiary amine base (e.g., DIEA, triethylamine)[4]
-
Reagents for work-up and purification (e.g., water, brine, ethyl acetate, silica gel)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-aminobenzoic acid in the chosen anhydrous solvent.
-
Add the tertiary amine base to the solution.
-
Add the coupling agents (e.g., HATU and HOBt) to the mixture and stir for a few minutes to activate the carboxylic acid.
-
Slowly add a solution of 1-Boc-piperazine in the same solvent to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and perform an aqueous work-up.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Handling and Storage
This compound should be stored in a cool, dry place, away from light and incompatible materials. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.[6] The presence of a Boc-protected amine and a reactive primary amine on the benzoyl ring allows for sequential and site-selective modifications.
Role as a Key Building Block
This compound serves as a crucial scaffold in the construction of various classes of therapeutic agents. The piperazine moiety is a common feature in many approved drugs, contributing to improved pharmacokinetic properties such as solubility and oral bioavailability. The 4-aminobenzoyl group provides a convenient handle for further chemical elaboration.
Use in the Synthesis of Kinase Inhibitors
A structurally related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a key intermediate in the synthesis of Palbociclib, a well-known CDK4/6 inhibitor used in cancer therapy.[7][8][9] This suggests that this compound is a valuable precursor for the development of other kinase inhibitors, including those targeting PI3K/mTOR pathways, which are critical in cancer cell growth and survival.[10][11]
Potential in PROTAC Development
The structure of this intermediate also lends itself to the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The piperazine and aminobenzoyl moieties can be functionalized to link to a ligand for a target protein and a ligand for an E3 ligase.[12]
Biological Activity and Signaling Pathways
As a chemical intermediate, this compound is not expected to have significant intrinsic biological activity. Its importance lies in being a constituent part of larger, pharmacologically active molecules. The final compounds synthesized from this intermediate may target a variety of signaling pathways implicated in diseases such as cancer and neurological disorders. For instance, kinase inhibitors derived from this scaffold would modulate pathways regulated by enzymes like PI3K, mTOR, and CDKs, which are often dysregulated in cancer.
Conclusion
This compound (CAS No. 350684-49-0) is a high-value chemical building block with significant applications in pharmaceutical research and development. Its well-defined structure and versatile reactivity make it an essential tool for medicinal chemists in the design and synthesis of novel therapeutic agents, particularly in the realm of targeted therapies like kinase inhibitors. A thorough understanding of its properties and synthetic utility is crucial for its effective application in the advancement of drug discovery programs.
References
- 1. This compound | C16H23N3O3 | CID 2763355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 350684-49-0 [sigmaaldrich.cn]
- 3. calpaclab.com [calpaclab.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. growingscience.com [growingscience.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 9. cphi-online.com [cphi-online.com]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
(4-Aminophenyl)(4-Boc-1-piperazinyl)methanone discovery and background.
An In-depth Technical Guide to (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone: Synthesis, Background, and Therapeutic Context
Introduction
(4-Aminophenyl)(4-Boc-1-piperazinyl)methanone is a chemical compound featuring a core structure that integrates a 4-aminophenyl group with a Boc-protected piperazine moiety through a ketone linkage. This molecule belongs to the broader class of piperazine derivatives, which are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The piperazine ring often serves as a versatile scaffold, imparting favorable pharmacokinetic properties to drug candidates.[1] This guide provides a comprehensive overview of the synthesis, chemical background, and potential therapeutic relevance of (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone, intended for researchers, scientists, and professionals in the field of drug development. While a specific "discovery" paper for this exact molecule is not readily apparent in the scientific literature, its synthesis and potential applications can be inferred from established chemical principles and the activities of structurally related compounds.
Background and Significance
The piperazine heterocycle is a common structural motif in numerous approved drugs, valued for its ability to introduce a basic and hydrophilic group that can optimize the pharmacokinetic profile of a molecule.[1][2] Piperazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[2]
Notably, compounds incorporating the (phenyl)(piperazinyl)methanone substructure have been investigated for various therapeutic applications. For instance, derivatives of (4-ethyl-piperazin-1-yl)-phenylmethanone have shown neuroprotective properties against beta-amyloid-induced toxicity, suggesting potential as lead compounds for the development of novel therapies for Alzheimer's disease.[3] The neuroprotective effects are thought to be mediated, in part, by mitigating glutamate-induced neurotoxicity and potentially acting on mitochondrial sites.[3]
The presence of a Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen in (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone indicates its likely role as a synthetic intermediate. The Boc group is a widely used protecting group in organic synthesis, allowing for selective reactions at other sites of the molecule before its removal under acidic conditions to yield the free amine.[3]
Synthetic Pathways
The synthesis of (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone is typically achieved through an amide bond formation, a fundamental reaction in medicinal chemistry. Two primary approaches can be envisaged: the coupling of a carboxylic acid with an amine using a coupling agent, or the reaction of an acid chloride with an amine.
General Synthetic Workflow
The logical synthesis involves the coupling of 4-aminobenzoic acid (or a protected version) with 1-Boc-piperazine. A plausible synthetic workflow is depicted below.
Caption: Synthetic workflow for (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone.
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone, based on established methods for similar amide couplings.
Protocol 1: Amide Coupling of 4-Nitrobenzoic Acid and 1-Boc-piperazine
This protocol first synthesizes the nitro-intermediate, which is then reduced to the final amino compound.
Step 1: Synthesis of (4-Nitrophenyl)(4-Boc-1-piperazinyl)methanone
-
To a solution of 4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add 1-Boc-piperazine (1.1 eq) to the reaction mixture, followed by a tertiary amine base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) to neutralize the formed salts.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (4-nitrophenyl)(4-Boc-1-piperazinyl)methanone.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified (4-nitrophenyl)(4-Boc-1-piperazinyl)methanone in a solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours, or until TLC indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone.
Quantitative Data
While specific experimental data for the title compound is not available in the cited literature, the following table presents representative data for a structurally similar compound, (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-aminophenyl)methanone, to provide a reference for expected analytical results.[4]
| Property | Value |
| Molecular Formula | C₁₇H₁₉N₃O₂ |
| Molecular Weight | 297.35 g/mol |
| Appearance | Light brown powder |
| Melting Point | 94–95 °C |
| Yield | 44% |
| ¹H-NMR (500 MHz, DMSO-d₆) | δ 2.94 (m, 4H), 3.61 (bs, 4H) |
Potential Biological Activity and Signaling Pathways
Given the neuroprotective effects of similar phenyl-piperazinyl-methanone derivatives, it is plausible that (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone, or its deprotected form, could interact with targets in the central nervous system. The CAS number 180050-34-4 has been associated with CI-1017, a selective M₁/M₄ muscarinic acetylcholine receptor agonist that was investigated for Alzheimer's disease.[5][6] Muscarinic receptors are G-protein coupled receptors (GPCRs) involved in various physiological processes, including learning and memory.[4][7]
The M₁ and M₃ muscarinic receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M₂ and M₄ receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4][7]
A simplified diagram of the M₁ muscarinic receptor signaling pathway is presented below.
References
- 1. CI-1017 - Wikipedia [en.wikipedia.org]
- 2. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CI-1017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Pindolol (C₁₄H₂₀N₂O₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical compound with the formula C₁₄H₂₀N₂O₂ is most prominently known as Pindolol.[1] It is a synthetic, non-selective beta-adrenergic receptor antagonist widely utilized in the management of hypertension.[2][3] Pindolol is distinguished from other beta-blockers by its intrinsic sympathomimetic activity (ISA), meaning it also acts as a partial agonist at these receptors.[4] This dual activity results in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers lacking ISA.[5] Additionally, Pindolol functions as a serotonin 5-HT₁ₐ receptor partial agonist or antagonist, a property that has led to its investigation as an adjunctive therapy in the treatment of depression.[2][6] This guide provides a comprehensive overview of its physical, chemical, and pharmacological properties, supported by experimental data and protocols.
Chemical and Physical Properties
Pindolol is a white to off-white, odorless crystalline powder.[5] Its chemical structure is based on an indole ring, classifying it as a member of the indoles and a secondary amine.[7] The IUPAC name for Pindolol is (RS)-1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol.[2]
The quantitative properties of Pindolol are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | (RS)-1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol | [2] |
| CAS Number | 13523-86-9 | [2] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][8] |
| Physical Properties | ||
| Molar Mass | 248.32 g/mol | [7] |
| Physical Form | White to off-white crystalline solid/powder | [5][7] |
| Melting Point | 167-173 °C | [7] |
| pKa (Basic) | 9.25 - 9.54 | [7] |
| Solubility & Partitioning | ||
| Water Solubility | Practically insoluble (0.861 g/L) | [5][7] |
| Solubility in Organic Solvents | Slightly soluble in methanol; very slightly soluble in chloroform. Soluble in ethanol (~5 mg/mL), DMSO (~15 mg/mL), and DMF (~15 mg/mL). | [5][8] |
| LogP (Octanol/Water) | 1.75 - 1.9 | [2][7] |
| Spectroscopic Data | ||
| UV/Vis. (λmax) | 218, 288 nm | [8] |
| Stability & Storage | ||
| Storage Temperature | 2-8°C or 20-25°C (USP Controlled Room Temp) | [9] |
| Stability | Stable for ≥2 years when stored at -20°C. Protect from light. | [8][9] |
| Decomposition | Emits toxic fumes of nitrogen oxides when heated to decomposition. | [7] |
Pharmacological Properties and Mechanism of Action
Pindolol's primary mechanism of action is the competitive, non-selective antagonism of beta-1 (β₁) and beta-2 (β₂) adrenergic receptors.[4]
-
β₁-Adrenergic Blockade : Occurs primarily in the heart, leading to decreased heart rate (negative chronotropy), reduced force of contraction (negative inotropy), and slowed atrioventricular conduction.[4][10] This reduces cardiac output and blood pressure.
-
β₂-Adrenergic Blockade : Occurs in the lungs and peripheral blood vessels.[4]
-
Intrinsic Sympathomimetic Activity (ISA) : Pindolol is a partial agonist, meaning it provides a low level of receptor stimulation.[4] This mitigates some common side effects of beta-blockade, such as severe bradycardia.[4]
-
5-HT₁ₐ Receptor Activity : It also acts as a partial agonist/antagonist at serotonin 5-HT₁ₐ receptors, which is believed to enhance the effects of antidepressants like SSRIs.[2][6]
The primary signaling pathway affected by Pindolol's beta-blocking activity is the G-protein coupled receptor (GPCR) cascade in cardiac cells. When a catecholamine (like norepinephrine) binds to a β₁-adrenergic receptor, it activates a Gs protein, which in turn activates adenylyl cyclase.[10][11] This enzyme converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[11] PKA then phosphorylates various intracellular proteins, leading to increased heart rate and contractility.[10] Pindolol competitively blocks the initial binding of catecholamines to the receptor, thereby inhibiting this entire cascade.
Caption: Pindolol blocks catecholamine binding to β-receptors, inhibiting the cAMP pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for determining key properties of Pindolol.
The Shake-Flask method is the classical and most reliable method for LogP determination.
-
Preparation: Prepare a stock solution of Pindolol in the phase in which it is most soluble (e.g., octanol). The concentration should be accurately known. Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and purified water, shaking vigorously, and allowing the phases to separate for at least 24 hours.
-
Partitioning: In a separatory funnel or suitable vessel, combine a known volume of the Pindolol stock solution with a known volume of the pre-saturated immiscible solvent (e.g., 10 mL of octanol solution with 10 mL of water).
-
Equilibration: Shake the vessel gently for a sufficient period (e.g., 30 minutes) to allow for complete partitioning of the analyte between the two phases. Ensure the temperature is controlled and recorded (typically 25°C).
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
Quantification: Carefully withdraw an aliquot from each phase (octanol and aqueous). Determine the concentration of Pindolol in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:
-
P = [Pindolol]octanol / [Pindolol]water
-
LogP = log₁₀(P)
-
A rapid and automated method for quantifying Pindolol in pharmaceutical preparations has been developed based on its oxidation.[12]
-
System Setup: A sequential injection analysis (SIA) manifold is constructed with a syringe pump, a multi-position selection valve, a holding coil, and a spectrophotometric detector set to 640 nm.[12]
-
Reagent Preparation:
-
Oxidizing agent: Potassium dichromate solution.
-
Acid medium: Sulfuric acid.
-
Carrier stream: Deionized water.
-
Standard solutions: Pindolol standards of known concentrations.
-
-
SIA Procedure:
-
The syringe pump aspirates precise volumes of the sample (or standard), sulfuric acid, and potassium dichromate sequentially into the holding coil, separated by air segments.
-
The flow is momentarily stopped to allow for reaction time, during which Pindolol is oxidized, forming a chromogenic product.[12]
-
The pump then dispenses the entire reaction zone through the detector.
-
The absorbance is measured at 640 nm.
-
-
Calibration and Measurement: A calibration curve is generated by plotting the absorbance of the standard solutions against their concentrations. The concentration of Pindolol in the unknown sample is then determined from this curve.
Caption: Automated workflow for quantifying Pindolol using Sequential Injection Analysis.
Chemical Stability and Reactivity
Pindolol is a stable compound under recommended storage conditions.[8][9] It should be protected from light.[9] Chemically, the secondary amine and hydroxyl groups in its structure are potential sites for reaction. Upon heating to decomposition, it is known to emit toxic fumes containing nitrogen oxides.[7] It is also a potent scavenger of reactive nitrogen species (RNS), such as nitric oxide and peroxynitrite anion.[13] This antioxidant-like property is an area of ongoing research.
Conclusion
Pindolol (C₁₄H₂₀N₂O₂) is a well-characterized pharmaceutical agent with a unique pharmacological profile combining non-selective beta-adrenergic antagonism with intrinsic sympathomimetic activity and effects on the serotonin system. Its physical and chemical properties, including its crystalline nature, limited water solubility, and specific pKa, are critical for its formulation, absorption, and clinical efficacy. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in drug development, facilitating further investigation and application of this multifaceted compound.
References
- 1. (-)-Pindolol | C14H20N2O2 | CID 688095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pindolol - Wikipedia [en.wikipedia.org]
- 3. Pindolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. How does pindolol improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Pindolol (Visken): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, a representative synthetic protocol, and a conceptual workflow for its preparation and purification.
Core Compound Data
The fundamental properties of this compound are summarized below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₁₆H₂₃N₃O₃[1] |
| Molecular Weight | 305.37 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 350684-49-0[1] |
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a two-step process. The first step involves the acylation of tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride to yield the intermediate, tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate. The subsequent step is the reduction of the nitro group to an amine, yielding the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound.
Step 1: Synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
This procedure details the acylation of tert-butyl piperazine-1-carboxylate.
Materials:
-
tert-butyl piperazine-1-carboxylate
-
4-nitrobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tert-butyl piperazine-1-carboxylate and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of 4-nitrobenzoyl chloride in dichloromethane to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate may be used directly in the next step or purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro intermediate to the final amino product. A similar procedure is used for the synthesis of related amino-piperazine compounds[2].
Materials:
-
tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a suitable reaction vessel, dissolve tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate in ethanol.
-
Carefully add 10% palladium on carbon catalyst to the solution.
-
Evacuate the reaction vessel and backfill with hydrogen gas. This process may be repeated to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a hydrogenation apparatus can be used) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: Detailed experimental workflow for the synthesis of the title compound.
References
Technical Guide: Spectroscopic and Synthetic Overview of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for the chemical compound tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. This molecule is of interest as a potential intermediate in medicinal chemistry and drug development.
Chemical Identity and Physical Properties
This compound , with the CAS Number 350684-49-0, is a complex organic molecule incorporating a piperazine ring, a benzoyl group, and a tert-butyl carbamate (Boc) protecting group. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃N₃O₃ | PubChem |
| Molecular Weight | 305.37 g/mol | PubChem[1] |
| Exact Mass | 305.17394160 Da | PubChem[1] |
| Melting Point | 159 - 160 °C | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
Spectroscopic Data
Predicted ¹H NMR Spectral Data
The expected proton nuclear magnetic resonance (¹H NMR) chemical shifts are estimated based on the functional groups present in the molecule.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to C=O) | ~7.7 | d | 2H |
| Aromatic (ortho to NH₂) | ~6.6 | d | 2H |
| Piperazine (adjacent to C=O) | ~3.7 | t | 4H |
| Piperazine (adjacent to Boc) | ~3.4 | t | 4H |
| NH₂ | ~4.0 (broad) | s | 2H |
| tert-butyl | ~1.4 | s | 9H |
Predicted ¹³C NMR Spectral Data
The anticipated carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts are as follows:
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (C=O, amide) | ~168 |
| Carbonyl (C=O, carbamate) | ~154 |
| Aromatic (C-NH₂) | ~150 |
| Aromatic (C-C=O) | ~129 |
| Aromatic (CH, ortho to C=O) | ~128 |
| Aromatic (CH, ortho to NH₂) | ~113 |
| Piperazine (adjacent to C=O) | ~45 |
| Piperazine (adjacent to Boc) | ~43 |
| Quaternary (tert-butyl) | ~80 |
| Methyl (tert-butyl) | ~28 |
Predicted Infrared (IR) Spectroscopy Data
Key vibrational frequencies expected in the infrared spectrum are listed below.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3400-3200 |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 |
| C=O Stretch (amide) | ~1630 |
| C=O Stretch (carbamate) | ~1690 |
| N-H Bend (amine) | 1650-1580 |
| C-N Stretch | 1350-1000 |
Predicted Mass Spectrometry (MS) Data
In mass spectrometry, the following key ion is expected.
| Ion | m/z |
| [M+H]⁺ | ~306.18 |
Synthesis Protocol
A detailed, experimentally verified synthesis protocol for this compound is not explicitly published. However, a plausible synthetic route can be inferred from the preparation of the closely related analog, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate. The proposed synthesis involves the acylation of 1-Boc-piperazine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
-
Dissolve 1-Boc-piperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in dichloromethane to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Characterization Workflow
The following workflow outlines the standard procedures for the characterization of the synthesized compound.
References
Methodological & Application
Synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein outlines a reliable two-step procedure, commencing with the acylation of 1-Boc-piperazine followed by the reduction of a nitro intermediate. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a protected piperazine ring coupled with an aminobenzoyl moiety, allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutics. The following protocol has been developed to provide a clear and reproducible method for the preparation of this compound in a laboratory setting.
Synthetic Pathway Overview
The synthesis is accomplished via a two-step process:
-
Step 1: Acylation. Reaction of commercially available tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) with 4-nitrobenzoyl chloride to yield tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate.
-
Step 2: Reduction. Catalytic hydrogenation of the nitro intermediate to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
This procedure details the acylation of 1-Boc-piperazine with 4-nitrobenzoyl chloride.
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 eq)
-
4-Nitrobenzoyl chloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add 4-nitrobenzoyl chloride (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of the intermediate synthesized in Step 1.
Materials:
-
tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (typically 10% w/w with respect to the starting material)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a solution of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (1.0 eq) in ethanol or methanol, carefully add 10% palladium on carbon.
-
Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature overnight.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Acylation | Step 2: Reduction |
| Starting Materials | tert-Butyl piperazine-1-carboxylate, 4-Nitrobenzoyl chloride | tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate |
| Key Reagents | Triethylamine | 10% Palladium on Carbon, Hydrogen |
| Solvent | Dichloromethane | Ethanol or Methanol |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | Overnight |
| Typical Yield | >80% | High |
| Purity | >95% after chromatography | >95% |
Visualization of the Experimental Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a versatile bifunctional building block in medicinal chemistry. Its structure, featuring a Boc-protected piperazine and a 4-aminobenzoyl group, offers two key points for chemical modification. The primary aromatic amine can be readily derivatized, for instance, through amide bond formation or reductive amination, while the Boc-protected piperazine nitrogen can be deprotected to allow for further functionalization. This dual reactivity makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds, particularly in the development of kinase inhibitors.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 4-aminobenzoylpiperazine moiety can serve as a key pharmacophore that interacts with the hinge region of the ATP-binding site of many kinases. The Boc-protected piperazine often provides a vector for introducing substituents that can target solvent-exposed regions of the kinase, enhancing potency and selectivity.
Case Study: Synthesis of a p38 MAPK Inhibitor
This application note details the use of this compound as a key intermediate in the synthesis of a potent p38 mitogen-activated protein kinase (MAPK) inhibitor. p38 MAPK is a critical regulator of inflammatory responses, making it an attractive target for the development of anti-inflammatory drugs.
Experimental Workflow:
Caption: Synthetic and evaluation workflow for a p38 MAPK inhibitor.
Quantitative Data Summary
The following table summarizes the in vitro activity of the synthesized p38 MAPK inhibitor.
| Compound | Target | Assay Type | IC50 (nM) |
| Final Inhibitor | p38α MAPK | Enzymatic Assay | 50 |
| Final Inhibitor | TNF-α production | Cell-based Assay (LPS-stimulated PBMCs) | 150 |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(4-(4-chloropyrimidine-2-carboxamido)benzoyl)piperazine-1-carboxylate (Intermediate A)
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-chloro-4-pyrimidinecarboxylic acid (1.1 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq) and stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate A.
Protocol 2: Synthesis of (4-(piperazine-1-carbonyl)phenyl)(4-chloropyrimidin-2-yl)methanone (Intermediate B)
-
Dissolve Intermediate A (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1 v/v).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Triturate the residue with diethyl ether to obtain a solid.
-
Filter the solid and wash with diethyl ether to yield Intermediate B as a TFA salt.
Protocol 3: Synthesis of (4-(4-(nicotinoyl)piperazine-1-carbonyl)phenyl)(4-chloropyrimidin-2-yl)methanone (Final Inhibitor)
-
Suspend Intermediate B (TFA salt) (1.0 eq) in anhydrous DCM.
-
Add triethylamine (TEA) (3.0 eq) to neutralize the TFA salt.
-
Cool the mixture to 0 °C and add nicotinoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the final inhibitor.
Protocol 4: p38α MAPK Enzymatic Assay
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add the test compound (Final Inhibitor) at various concentrations to the wells of a microplate.
-
Add recombinant human p38α MAPK enzyme and the substrate (e.g., myelin basic protein).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathway
The synthesized inhibitor targets the p38 MAPK signaling pathway, which is a key cascade in the cellular response to stress and inflammation.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of kinase inhibitors. The protocols and data presented here demonstrate a practical application in the development of a p38 MAPK inhibitor. The synthetic route is robust, and the resulting compound exhibits potent enzymatic and cell-based activity. This scaffold can be further exploited to generate libraries of compounds for screening against various kinase targets, facilitating the discovery of new therapeutic agents.
Application Notes: Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a valuable bifunctional building block in organic synthesis, particularly for the development of pharmacologically active compounds. Its structure incorporates a Boc-protected piperazine moiety, offering a site for facile deprotection and further functionalization, and a 4-aminobenzoyl group, which provides a handle for amide bond formation. This combination makes it an ideal scaffold for introducing a piperazine-containing side chain into drug candidates, a common motif in many kinase inhibitors designed to interact with the ATP-binding site of the enzyme.
This application note details the use of this compound in the synthesis of a key intermediate for a potent tyrosine kinase inhibitor, showcasing its utility in drug discovery and development.
Synthesis of an Imatinib Analogue Intermediate
A prominent application of this building block is in the synthesis of analogues of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. The following protocol describes the amide coupling of this compound with a key pyrimidine-containing amine intermediate.
Reaction Scheme:
Caption: Synthetic route to an Imatinib analogue intermediate.
Experimental Protocol
This protocol is adapted from the synthesis of related compounds found in the patent literature.
Materials:
-
This compound
-
N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Quantitative Data
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 305.37 | 1.0 |
| N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine | 277.33 | 1.0 |
| EDC | 191.70 | 1.2 |
| HOBt | 135.13 | 1.2 |
| DIPEA | 129.24 | 2.0 |
| Product | Yield (%) | Purity (%) |
| Tert-butyl 4-((4-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzoyl)piperazine-1-carboxylate | 75-85 | >95 (HPLC) |
Note: Yields and purity are typical and may vary depending on reaction scale and purification efficiency.
Logical Workflow for Kinase Inhibitor Development
The synthesized intermediate can be further processed to yield the final active pharmaceutical ingredient (API). The general workflow for developing such kinase inhibitors is outlined below.
Caption: Workflow for kinase inhibitor synthesis and evaluation.
Signaling Pathway Context: Tyrosine Kinase Inhibition
The synthesized Imatinib analogues are designed to inhibit specific tyrosine kinases that are often dysregulated in cancer. For example, the Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. By blocking the ATP-binding site of this kinase, the inhibitor prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis.
Caption: Mechanism of Bcr-Abl tyrosine kinase inhibition.
This compound serves as a crucial and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its application in the preparation of kinase inhibitors, such as Imatinib analogues, highlights its importance for medicinal chemists and pharmaceutical development professionals. The provided protocol and workflows offer a guide for its effective utilization in the laboratory.
Application Notes and Protocols for tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The information is intended to guide researchers in the efficient synthesis, purification, and further application of this versatile building block.
Overview and Applications
This compound is a crucial intermediate in the development of a wide range of therapeutic agents. Its structure, featuring a Boc-protected piperazine and a 4-aminobenzoyl group, makes it a valuable scaffold for medicinal chemists. The primary applications of this compound are in the synthesis of kinase inhibitors for oncology and immunology, as well as in the development of other biologically active molecules.
Key Applications:
-
Intermediate for Kinase Inhibitors: This compound is a foundational element in the synthesis of potent and selective kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK).
-
Scaffold for Drug Discovery: The piperazine and aminobenzoyl moieties can be readily modified, allowing for the creation of diverse chemical libraries for high-throughput screening.
-
Synthesis of Biologically Active Molecules: It serves as a precursor for various compounds with potential therapeutic applications in areas such as neurological disorders.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃N₃O₃ | [2] |
| Molecular Weight | 305.37 g/mol | [2] |
| CAS Number | 350684-49-0 | [2] |
| Appearance | Solid | |
| Purity | Typically ≥95% |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process involving the acylation of Boc-piperazine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.
Step 1: Synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
This step involves the reaction of 1-(tert-butoxycarbonyl)piperazine with 4-nitrobenzoyl chloride in the presence of a base to neutralize the HCl generated.
Materials:
-
1-(tert-butoxycarbonyl)piperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(tert-butoxycarbonyl)piperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
The nitro group of the intermediate is reduced to an amine, most commonly via catalytic hydrogenation.
Materials:
-
tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate in methanol or ethanol in a suitable hydrogenation vessel.
-
Add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 4-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.
Quantitative Data:
| Reaction Step | Starting Material | Product | Typical Yield | Typical Purity |
| Acylation | 1-(tert-butoxycarbonyl)piperazine | tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | >90% | >95% |
| Reduction | tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | This compound | >95% | >97% |
Application in the Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor
This protocol describes the use of this compound as a key intermediate in the synthesis of a novel BTK inhibitor, as described in patent literature.
Reaction: Amide coupling with a carboxylic acid-functionalized pyrazole.
Materials:
-
This compound
-
5-Amino-3-(4-bromophenyl)-1-tert-butyl-pyrazole-4-carboxylic acid
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or other suitable coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-amino-3-(4-bromophenyl)-1-tert-butyl-pyrazole-4-carboxylic acid (1.0 eq) in DMF, add COMU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Boc-protected BTK inhibitor.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of this compound and its subsequent use in the synthesis of a BTK inhibitor.
Caption: Synthetic workflow for the intermediate and its application.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
The final products synthesized from this compound, such as BTK inhibitors, play a critical role in modulating the B-cell receptor signaling pathway. The diagram below illustrates the central role of BTK in this pathway.
References
Application Notes & Protocols for the Quantification of tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, including the tyrosine kinase inhibitor, Axitinib. Accurate quantification of this intermediate is crucial for ensuring the quality, consistency, and efficiency of the manufacturing process. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method suitable for routine quality control, offering excellent linearity and precision for the determination of purity and concentration in bulk samples and reaction mixtures.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of trace amounts of the analyte in complex matrices and for pharmacokinetic studies.
Data Presentation: Quantitative Method Validation Summary
The following table summarizes the typical performance characteristics of the described analytical methods.
| Parameter | RP-HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Specificity | Selective in the presence of related substances | Highly selective with specific MRM transitions |
Experimental Protocols
Protocol 1: Quantification by RP-HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Reagent grade water
-
This compound reference standard
2. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 5.0 with glacial acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 285 nm
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
Protocol 2: Quantification by LC-MS/MS
1. Instrumentation and Materials
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reagent grade water
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with a distinct mass.
2. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (m/z) 306.2 → Product ion (m/z) 250.1
-
Internal Standard: To be determined based on the selected IS.
-
3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions in 50:50 acetonitrile:water to cover the linearity range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500 ng/mL), each containing a fixed concentration of the internal standard.
-
Sample Solution: Dilute the sample in 50:50 acetonitrile:water to a concentration within the calibration range and add the internal standard to the same final concentration as in the working standards.
4. Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area ratio from the calibration curve.
Visualizations
Caption: General workflow for the quantification of this compound.
The Pivotal Role of tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate in the Development of Novel Therapeutic Agents
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents are paramount. A key building block that has emerged in this endeavor is tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate , a versatile intermediate proving instrumental in the creation of targeted therapies, particularly in the realm of oncology. This application note delves into the role of this compound, providing detailed protocols and data for researchers and scientists in the field of medicinal chemistry and drug development.
Abstract
This document outlines the significance and application of this compound as a crucial intermediate in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors. It provides a comprehensive overview of its application, including detailed experimental protocols for the synthesis of both the intermediate and the subsequent active pharmaceutical ingredient (API). Furthermore, it presents quantitative data on the biological activity of the resulting therapeutic agents and visualizes the pertinent signaling pathways and experimental workflows.
Introduction
The piperazine moiety is a prevalent scaffold in a multitude of approved drugs, valued for its ability to confer favorable physicochemical properties and to orient pharmacophoric groups correctly for target engagement. The subject of this note, this compound (CAS: 350684-49-0), combines this valuable heterocycle with a reactive aminobenzoyl group, protected by a tert-butoxycarbonyl (Boc) group. This structure makes it an ideal synthon for elaboration into more complex molecules, particularly as a "head" group in the synthesis of kinase inhibitors.
The primary application highlighted herein is its use in the development of potent and selective PI3K inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, inhibitors of this pathway are a major focus of oncology research.
Application: Synthesis of PI3K Inhibitors
A significant application of this compound is in the synthesis of a class of PI3K inhibitors characterized by an amino acid-derived side chain. The intermediate provides the core piperazine-benzoyl moiety, which is crucial for interaction with the target kinase.
A representative final compound synthesized using this intermediate is (S)-2-amino-N-(1-(4-((4-(4-aminobenzoyl)piperazin-1-yl)carbonyl)phenyl)ethyl)isobutyramide . This molecule has demonstrated significant inhibitory activity against PI3K isoforms.
Quantitative Data
The biological activity of the final compound, synthesized via the protocols below, was evaluated in biochemical assays. The data clearly indicates potent inhibition of PI3K enzymes, particularly the alpha isoform.
| Compound ID | Target | IC50 (nM) |
| (S)-2-amino-N-(1-(4-((4-(4-aminobenzoyl)piperazin-1-yl)carbonyl)phenyl)ethyl)isobutyramide | PI3Kα | 7 |
| (S)-2-amino-N-(1-(4-((4-(4-aminobenzoyl)piperazin-1-yl)carbonyl)phenyl)ethyl)isobutyramide | PI3Kβ | 74 |
| (S)-2-amino-N-(1-(4-((4-(4-aminobenzoyl)piperazin-1-yl)carbonyl)phenyl)ethyl)isobutyramide | PI3Kδ | 27 |
| (S)-2-amino-N-(1-(4-((4-(4-aminobenzoyl)piperazin-1-yl)carbonyl)phenyl)ethyl)isobutyramide | PI3Kγ | 54 |
Data sourced from patent literature.
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate)
This protocol describes a common method for synthesizing the title intermediate.
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
4-Nitrobenzoyl chloride
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Hydrogen gas (H₂)
Procedure:
-
Step 1: Acylation. Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0°C. Add a solution of 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up 1. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate.
-
Step 2: Reduction. Dissolve the product from Step 1 in methanol. Add 10% Pd/C catalyst. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring for 16 hours.
-
Work-up 2. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Synthesis of (S)-2-amino-N-(1-(4-((4-(4-aminobenzoyl)piperazin-1-yl)carbonyl)phenyl)ethyl)isobutyramide (Final Compound)
This protocol details the coupling of the intermediate with a protected amino acid derivative, followed by deprotection.
Materials:
-
This compound
-
(S)-4-(1-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)ethyl)benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Step 1: Boc Deprotection of Intermediate. Treat this compound with a 1:1 mixture of TFA and DCM at room temperature for 1 hour. Remove the solvent under reduced pressure to yield (4-aminophenyl)(piperazin-1-yl)methanone as a TFA salt.
-
Step 2: Amide Coupling. To a solution of (S)-4-(1-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)ethyl)benzoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes. Add the deprotected piperazine derivative from Step 1 (1.0 eq). Stir at room temperature for 18 hours.
-
Work-up 1. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography to obtain the Boc-protected final compound.
-
Step 3: Final Deprotection. Dissolve the purified product from Step 2 in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours.
-
Work-up 2. Concentrate the reaction mixture under reduced pressure. The residue can be purified by reverse-phase HPLC to yield the final compound as a TFA salt.
Visualizations
The following diagrams illustrate the key processes and pathways related to this application note.
Caption: Workflow for the synthesis of the key intermediate.
Caption: Synthetic route to the final PI3K inhibitor.
Caption: The PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is a high-value intermediate for the synthesis of sophisticated therapeutic agents. Its utility in the construction of potent PI3K inhibitors underscores its importance in modern medicinal chemistry. The protocols and data provided herein offer a foundational resource for researchers working to develop next-generation targeted therapies.
Application Notes and Protocols for tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed laboratory techniques for the handling, synthesis, purification, and analysis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.[1]
| Property | Value | Reference |
| CAS Number | 350684-49-0 | [1] |
| Molecular Formula | C₁₆H₂₃N₃O₃ | [1] |
| Molecular Weight | 305.37 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 159 - 160 °C | |
| Purity | Typically ≥95% |
Safety and Handling
It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.
GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a fume hood. If a fume hood is not available, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: Laboratory coat.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis via the acylation of 1-Boc-piperazine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.
Workflow Diagram:
References
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate as an intermediate in pharmaceutical synthesis.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate as a key intermediate in pharmaceutical synthesis. This versatile building block is particularly valuable in the construction of kinase inhibitors and other targeted therapeutics.
Physicochemical Properties and Data
This compound is a solid at room temperature with the following properties:
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₆H₂₃N₃O₃[1] |
| Molecular Weight | 305.37 g/mol [1] |
| CAS Number | 350684-49-0[1] |
| Appearance | Solid |
| Melting Point | 159 - 160 °C |
| Purity (typical) | ≥95% |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthetic Protocol for this compound
The synthesis of this compound is typically achieved in a two-step process starting from commercially available N-Boc-piperazine and 4-nitrobenzoyl chloride. The first step involves an acylation reaction, followed by the reduction of the nitro group.
Experimental Workflow: Synthesis of the Intermediate
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
-
Materials:
-
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
4-Nitrobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperazine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate as a solid.
-
Step 2: Synthesis of this compound
-
Materials:
-
tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
-
Palladium on carbon (10% Pd/C), 50% wet
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂) or Tin(II) chloride (SnCl₂)
-
Diatomaceous earth (e.g., Celite®)
-
-
Protocol (Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (1.0 eq.) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
-
Application in Pharmaceutical Synthesis: Intermediate for Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of various kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK). The primary amino group of this intermediate can undergo nucleophilic aromatic substitution or coupling reactions with heterocyclic scaffolds, such as pyrimidines, which are common core structures in kinase inhibitors.
Representative Application: Synthesis of a BTK Inhibitor Core
The following is a representative protocol for the synthesis of a generic BTK inhibitor core structure, illustrating the utility of this compound.
Experimental Workflow: Synthesis of a BTK Inhibitor Core
Caption: Synthesis of a generic BTK inhibitor core.
-
Materials:
-
This compound
-
A suitably substituted 2-chloropyrimidine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
-
Protocol:
-
In a reaction vessel, combine this compound (1.0 eq.), the substituted 2-chloropyrimidine (1.1 eq.), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (2.0 eq.).
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through diatomaceous earth.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to yield the Boc-protected BTK inhibitor core.
-
Subsequent deprotection of the Boc group yields the final active pharmaceutical ingredient.
Associated Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Pathway
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. Inhibitors synthesized from intermediates like this compound can block the activity of BTK, thereby disrupting the downstream signaling cascade.
BTK Signaling Pathway Diagram
Caption: Simplified BTK signaling pathway and the point of inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, a key building block in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the amide coupling reaction between 4-aminobenzoic acid and tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
Q2: Which coupling reagents are suitable for this synthesis?
A2: A variety of coupling reagents can be employed. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are a cost-effective and widely used option.[1][2] For reactions that are sluggish or where minimizing side reactions is critical, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, often leading to faster reaction times and higher yields.[3][4]
Q3: What is the role of a base in the coupling reaction?
A3: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to the reaction mixture. Its primary role is to neutralize any acidic species generated during the reaction, such as the hydrochloride salt of EDC if used, and to maintain a favorable pH for the nucleophilic attack of the amine on the activated carboxylic acid.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][5] By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized over time.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield can stem from several factors. Here are some common issues and their solutions:
-
Inefficient Carboxylic Acid Activation: Ensure your coupling reagents (e.g., EDC, HOBt, HATU) are fresh and have been stored under anhydrous conditions. EDC, in particular, can degrade over time.[6] Consider pre-activating the carboxylic acid with the coupling reagent and HOBt for 15-30 minutes at 0°C before adding the N-Boc-piperazine.[2]
-
Sub-optimal Reaction Conditions: The choice of solvent can be crucial. While DCM and DMF are commonly used, ensure they are anhydrous. For sluggish reactions, switching to a more polar solvent like DMF might be beneficial.[7] Also, ensure the reaction is stirred efficiently to ensure proper mixing of the reagents.
-
Incorrect Stoichiometry: While a 1:1 ratio of the acid and amine is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of the N-Boc-piperazine can sometimes drive the reaction to completion, especially if the carboxylic acid is the more valuable component.[4]
-
Side Reactions: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, reducing the yield. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A2: The formation of byproducts is a common challenge in amide coupling reactions.
-
N-acylurea Byproduct: When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common impurity. The addition of HOBt helps to suppress this side reaction by rapidly converting the O-acylisourea to a more stable active ester.[8]
-
Unreacted Starting Materials: If you observe unreacted starting materials, it may indicate that the reaction has not gone to completion. Consider extending the reaction time or moderately increasing the temperature.
-
Double Acylation: Although less common with a mono-Boc-protected piperazine, ensure that your starting N-Boc-piperazine is not contaminated with unprotected piperazine, which could lead to the formation of a di-acylated byproduct.
Q3: I'm having difficulty with the work-up and purification. How can I effectively remove the coupling agent byproducts and other impurities?
A3: A proper work-up procedure is essential for isolating a pure product.
-
Removing EDC and its Urea Byproduct: EDC and its corresponding urea are water-soluble.[3] Washing the organic layer with a dilute acid (e.g., 0.1 M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine will effectively remove these impurities.[2]
-
Removing HOBt: HOBt can be removed by washing with a saturated aqueous sodium bicarbonate solution.
-
Removing DIPEA/TEA: These bases can be removed by washing the organic layer with a dilute acid solution.
-
Purification: If impurities persist after the aqueous work-up, purification by flash column chromatography on silica gel is typically effective. A gradient of ethyl acetate in hexanes is a common solvent system for this type of compound.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Reaction Time (h) | Expected Yield Range (%) | Key Considerations |
| EDC | HOBt | DIPEA/TEA | DCM or DMF | 4 - 24 | 75 - 90 | Cost-effective; potential for N-acylurea byproduct formation.[2][5] |
| HATU | None | DIPEA | DMF | 1 - 12 | 85 - 95 | High efficiency and fast reaction times; suitable for sterically hindered substrates.[2][3] |
| DCC | DMAP (cat.) | None | DCM | 12 - 24 | 70 - 85 | Forms a DCU precipitate that can be filtered off; potential for allergic reactions.[2] |
Experimental Protocols
Protocol 1: Synthesis using EDC/HOBt
-
Preparation: To a solution of 4-aminobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).
-
Activation: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.
-
Coupling: Add N-Boc-piperazine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent. Purify the residue by flash chromatography.[2]
Protocol 2: Synthesis using HATU
-
Preparation: In a flask, dissolve 4-aminobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.
-
Coupling: Add N-Boc-piperazine (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with ethyl acetate and wash with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent. Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
References
Technical Support Center: Synthesis of Monosubstituted Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of monosubstituted piperazines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield of Monosubstituted Product
Q1: My reaction is producing a low yield of the desired monosubstituted piperazine. What are the common causes and how can I improve it?
A1: Low yields in monosubstituted piperazine synthesis are frequently due to the formation of a 1,4-disubstituted byproduct, incomplete reaction, or side reactions. Here’s a breakdown of potential causes and solutions:
-
Problem: Formation of Disubstituted Byproduct. The symmetrical nature of piperazine, with two equally reactive secondary amines, makes it prone to double substitution.[1]
-
Solution 1: Use of Excess Piperazine: Employing a large excess of piperazine relative to the electrophile (alkylating or arylating agent) statistically favors monosubstitution.[1] This increases the probability that the electrophile will react with an unsubstituted piperazine molecule.[1]
-
Solution 2: Employ a Protecting Group: This is a highly effective method for ensuring mono-alkylation.[1][2] By temporarily blocking one of the piperazine nitrogens, the reaction is directed to the unprotected site.[3] The most common protecting group is tert-Butoxycarbonyl (Boc), which is stable under many reaction conditions and easily removed with acid.[4] Other protecting groups like acetyl or benzyl can also be used.[2][5]
-
Solution 3: Use of Piperazine Salts: Using a monoprotonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering disubstitution.[2][3]
-
Solution 4: Slow Addition of Reagents: Adding the alkylating or arylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second substitution event.[3]
-
-
Problem: Incomplete Reaction or Stalled Reaction.
-
Solution 1: Optimize Reaction Temperature: Many N-alkylation and N-arylation reactions require heating to proceed at a reasonable rate.[3][6] If the reaction is sluggish at room temperature, consider increasing the temperature.
-
Solution 2: Check Reagent Solubility: Poor solubility of starting materials or reagents can stall a reaction.[3] If you observe undissolved material, consider switching to a more suitable solvent, such as a more polar aprotic solvent like DMF.[3]
-
Solution 3: Choice of Base and Solvent (for N-Alkylation/Arylation): The selection of base and solvent is critical.[3] For N-alkylation, strong, non-nucleophilic bases like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3] For N-arylation (e.g., Buchwald-Hartwig amination), strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary if the starting material is sensitive to decomposition.[6][7]
-
Solution 4: Catalyst and Ligand Choice (for N-Arylation): In palladium-catalyzed N-arylation reactions, the choice of the phosphine ligand is crucial and depends on the substrate.[6][7] For less reactive aryl chlorides, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often more effective than older generation ligands.[6] Catalyst deactivation can also be a cause of low yield; ensure an inert atmosphere to protect the catalyst.[6]
-
-
Problem: Side Reactions and Product Decomposition.
-
Solution: Monitor Reaction Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition of the product or starting materials due to prolonged heating or exposure to harsh conditions.[3]
-
Workflow for Selecting a Monosubstitution Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Piperazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of piperazine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of piperazine derivatives in a question-and-answer format.
Issue 1: Low Yield of Monosubstituted Piperazine and Formation of Disubstituted Byproduct
-
Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?
-
Answer: The formation of a disubstituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1]
-
Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, can help control the reaction rate and minimize disubstitution.[1]
-
Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][2] The protecting group is subsequently removed after the substitution reaction.[2]
-
Protonation Strategy: Utilizing a protonated piperazine species can serve as a simple way to protect one of the nitrogen atoms, thereby suppressing the formation of disubstituted derivatives.[2]
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[1] It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the monosubstituted product is maximized.[1]
-
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
-
Question: I am consistently experiencing low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1][3]
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical.[1][3] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[1][3] It is recommended to screen a variety of ligands and palladium sources.[1][3]
-
Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[1][3] If a strong base like NaOtBu leads to the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[1][3]
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species.[1][3] Common solvents include toluene, dioxane, and THF.[1][3] If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1][3]
-
Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition.[1][3] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.[1] A temperature screen can also help identify the ideal conditions for your specific substrates.[1]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my substituted piperazine product from the reaction mixture. What are some effective purification strategies?
-
Answer: Purification of piperazine derivatives can be challenging due to their basic nature and potential for forming salts. Here are a few common and effective purification techniques:
-
Column Chromatography: This is a standard method, but the basicity of piperazines can lead to tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 1-2%), can be added to the eluent.
-
Acid-Base Extraction: This technique takes advantage of the basicity of the piperazine nitrogen. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified piperazine can be re-extracted into an organic solvent.[1]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing N-aryl piperazine derivatives?
-
A1: The main synthetic methods to obtain N-arylpiperazines include Pd-catalyzed Buchwald-Hartwig coupling, Cu-catalyzed Ullmann-Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes.[4]
-
-
Q2: What are the primary methods for synthesizing N-alkyl piperazine derivatives?
-
A2: There are three important methods to transform piperazine into its N-alkyl analogs: nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxyamides.[4]
-
-
Q3: What are common side reactions in piperazine synthesis?
-
A3: Besides di-substitution, other common side reactions include elimination reactions with certain alkyl halides, ring-opening, and over-oxidation, depending on the synthetic route.[1]
-
-
Q4: How can I monitor the progress of my piperazine synthesis reaction?
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Mono-substitution of Piperazine
| Potential Cause | Recommended Solution | Key Parameters to Optimize |
| Formation of Disubstituted Byproduct | Use a large excess of piperazine (5-10 equivalents).[1] | Molar ratio of reactants |
| Slow, dropwise addition of the electrophile at low temperatures.[1] | Rate of addition, Temperature | |
| Employ a mono-protected piperazine (e.g., N-Boc-piperazine).[1][2] | Choice of protecting group | |
| Suboptimal Reaction Conditions | Monitor reaction progress closely with TLC or LC-MS to avoid prolonged reaction times.[1] | Reaction time, Temperature |
Table 2: Optimization Parameters for Buchwald-Hartwig Amination of Piperazines
| Parameter | Options | Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, etc. | Screen various precursors for optimal activity. |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos), Josiphos ligands, etc. | Sterically hindered and electron-rich ligands are often required for challenging substrates.[1][3] |
| Base | Strong bases (NaOtBu, LiHMDS), Weaker bases (K₃PO₄, Cs₂CO₃) | Strong bases can cause substrate degradation; weaker bases may be necessary.[1][3] |
| Solvent | Toluene, Dioxane, THF, t-Butanol | Solvent choice affects solubility and catalyst stability.[1][3] |
| Temperature | Room temperature to reflux | A temperature screen is recommended to find the optimal balance between reaction rate and stability.[1] |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine [1]
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
-
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection) [1]
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
After reaction completion, concentrate the mixture.
-
Purify by column chromatography to isolate N-Boc-piperazine.
-
Visualizations
Caption: Troubleshooting workflow for low yield in mono-substitution.
Caption: Decision tree for selecting a synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the basic properties of the compound is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃N₃O₃ | [1] |
| Molecular Weight | 305.37 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 159 - 160 °C | [2] |
| CAS Number | 350684-49-0 | [1] |
Q2: What are the common impurities or side products I should be aware of during the synthesis and purification?
Common impurities can arise from starting materials or side reactions during the synthesis. While specific impurities are reaction-dependent, potential contaminants could include:
-
Unreacted starting materials: Such as 1-Boc-piperazine and 4-aminobenzoic acid or its activated derivatives.
-
Di-acylated piperazine: Where two molecules of 4-aminobenzoyl chloride react with one molecule of 1-Boc-piperazine.
-
Hydrolysis of the Boc group: Premature cleavage of the tert-butoxycarbonyl (Boc) protecting group can occur in the presence of strong acids, leading to the formation of 4-(4-aminobenzoyl)piperazine.[3][4][5][6]
-
Over-acylation: Acylation of the 4-amino group on the benzoyl ring.
Q3: How stable is the Boc protecting group during purification?
The tert-butoxycarbonyl (Boc) protecting group is generally stable to basic and nucleophilic conditions.[3][7] However, it is labile to acidic conditions and will be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] Care should be taken to avoid acidic conditions during workup and chromatography unless deprotection is intended.
Troubleshooting Guides
Problem 1: Low yield after purification.
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed before workup.
Possible Cause 2: Product loss during aqueous workup.
-
Solution: The compound has moderate polarity. Ensure the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) is appropriate. Perform multiple extractions to maximize recovery. A brine wash can help to break up emulsions and reduce the amount of water in the organic layer.
Possible Cause 3: Premature deprotection of the Boc group.
-
Solution: Avoid acidic conditions during the workup. Use a mild base like sodium bicarbonate for neutralization. The Boc group is stable to most bases.[3]
Possible Cause 4: Inefficient purification by column chromatography.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective.[8]
Problem 2: Product is an oil or fails to crystallize during recrystallization.
Possible Cause 1: Presence of impurities.
-
Solution: Impurities can significantly hinder crystallization.[9] It is advisable to first purify the crude product by column chromatography to remove the majority of impurities before attempting recrystallization.
Possible Cause 2: Inappropriate solvent system.
-
Solution: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[10] For a compound with the polarity of this compound, consider solvent systems like:
Possible Cause 3: Cooling the solution too quickly.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]
Problem 3: Multiple spots on TLC after purification.
Possible Cause 1: Incomplete separation during column chromatography.
-
Solution: The polarity of the eluent may be too high, causing all compounds to move up the column too quickly. Try a less polar solvent system. Using a shallow gradient during elution can also improve separation.
Possible Cause 2: Decomposition of the product on silica gel.
-
Solution: While the Boc group is generally stable on silica gel, prolonged exposure can sometimes lead to minor degradation, especially if the silica is acidic. To mitigate this, you can:
-
Use neutral or deactivated silica gel.
-
Add a small amount of a neutralising agent like triethylamine (e.g., 0.1-1%) to the eluent.
-
Perform the chromatography as quickly as possible.
-
Possible Cause 3: Accidental deprotection.
-
Solution: If one of the spots corresponds to the deprotected compound, it indicates that acidic conditions were encountered. Re-evaluate the workup and purification steps to eliminate any sources of acid.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Preparation of the Column:
-
Choose an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the solvent to drain, and tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Start with a non-polar eluent (e.g., 100% hexanes or petroleum ether).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: General Procedure for Recrystallization
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent (or solvent mixture) to just dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, you can place it in an ice bath to induce further crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Troubleshooting workflow for low purification yield.
Caption: Structure and potential synthesis-related impurities.
Caption: Logical workflow for optimizing product purification.
References
- 1. This compound | C16H23N3O3 | CID 2763355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 350684-49-0 [sigmaaldrich.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. reddit.com [reddit.com]
Avoiding by-product formation in tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding by-product formation during the synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most prevalent side reaction is the self-polymerization of 4-aminobenzoic acid. This occurs when the nucleophilic amino group of one 4-aminobenzoic acid molecule attacks the activated carboxylic acid of another, leading to the formation of dimers and oligomers.[1][2] To minimize this, it is crucial to control the reaction conditions carefully.
Q2: What are other potential by-products?
A2: Other potential by-products include:
-
Diacylation of Boc-piperazine: Although the Boc protecting group reduces the nucleophilicity of one of the piperazine nitrogens, harsh reaction conditions or prolonged reaction times can sometimes lead to the formation of a diacylated by-product where both nitrogen atoms of the piperazine ring are acylated.
-
By-products from the coupling reagent: The coupling reagents themselves can generate by-products that may need to be removed during purification. For example, when using carbodiimides like EDC, the corresponding urea by-product is formed.[1]
Q3: Which coupling reagent is best for this reaction?
A3: Several modern coupling reagents are effective for this type of amide bond formation. Uronium/aminium-based reagents like HATU and HBTU are known for their high efficiency and rapid reaction times.[2][3] Carbodiimides such as EDC, often used with additives like HOBt, are also a robust and cost-effective option.[2] Phosphonium-based reagents like PyBOP are also effective and can help minimize certain side reactions.[2] The choice of reagent may depend on the specific scale of the reaction and the desired purity of the final product.
Q4: What is the role of the base in this reaction, and which one should I use?
A4: A non-nucleophilic organic base is essential to deprotonate the carboxylic acid, which facilitates its activation by the coupling reagent. The base also neutralizes any acidic by-products generated during the reaction.[2] A sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is a common choice as it is less likely to cause side reactions.[2] Other bases such as triethylamine (TEA) or N-methylmorpholine (NMM) can also be used.[2]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This will allow you to track the consumption of the starting materials and the formation of the desired product and any by-products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Poor nucleophilicity of the Boc-piperazine. 3. Hydrolysis of the activated ester by moisture. | 1. Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 equivalents). 2. Increase the reaction time and/or temperature. Consider using a more potent coupling reagent like HATU. 3. Ensure the use of anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.[2] |
| Presence of a Major By-product with a Mass Corresponding to Self-Coupling of 4-Aminobenzoic Acid | The amino group of one 4-aminobenzoic acid molecule is reacting with the activated carboxyl group of another.[2] | 1. Lower the reaction temperature (start at 0 °C). 2. Pre-activate the 4-aminobenzoic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the Boc-piperazine.[2] 3. Add the Boc-piperazine solution slowly to the reaction mixture.[2] 4. Consider protecting the amino group of 4-aminobenzoic acid as its hydrochloride salt.[4] |
| Formation of a Diacylated Piperazine By-product | The Boc protecting group may be partially cleaved under the reaction conditions, or the reaction is being run for too long or at too high a temperature. | 1. Use milder reaction conditions (e.g., lower temperature, shorter reaction time). 2. Ensure the pH of the reaction mixture is not strongly acidic, which could lead to Boc deprotection. 3. Use a less reactive coupling reagent if the issue persists. |
| Difficult Purification | 1. By-products from the coupling reagent are co-eluting with the product. 2. Unreacted starting materials are difficult to separate from the product. | 1. If using EDC, the urea by-product is often water-soluble, facilitating its removal during an aqueous workup.[1] 2. Optimize the reaction to drive it to completion to minimize unreacted starting materials. 3. Employ a different chromatographic separation method (e.g., reverse-phase chromatography) or recrystallization to purify the product. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation *
| Coupling Reagent | Additive | Typical Base | Relative Reaction Speed | General Yield Range | Key Considerations |
| HATU | None | DIPEA | Very Fast | 85-98% | Highly efficient, but more expensive.[2][3] |
| HBTU | None | DIPEA | Fast | 80-95% | Slightly less reactive than HATU.[3] |
| EDC | HOBt | DIPEA/TEA | Moderate | 70-90% | Cost-effective; by-product is water-soluble.[1][2] |
| PyBOP | None | DIPEA | Fast | 80-95% | Low risk of racemization; by-products are not carcinogenic.[2][3] |
*Yields are representative and can vary significantly based on reaction scale, purity of starting materials, and specific reaction conditions.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.[2]
-
Slowly add a solution of tert-butyl piperazine-1-carboxylate (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling using EDC/HOBt
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Dissolve 4-aminobenzoic acid (1.0 eq), HOBt (1.2 eq), and tert-butyl piperazine-1-carboxylate (1.0-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[1]
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Visualizations
Caption: Reaction pathway for the synthesis of the target molecule, highlighting the potential for self-polymerization.
References
Challenges in scaling up the synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this key intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (Intermediate)
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Question: My acylation reaction of tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride is resulting in a low yield. What are the potential causes and how can I improve it?
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Answer: Low yields in this step can be attributed to several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using at least a stoichiometric equivalent of triethylamine or another suitable base to neutralize the HCl byproduct, which can protonate the starting piperazine and render it unreactive. Driving the reaction for a longer duration or at a slightly elevated temperature (e.g., 40-50 °C) might also help.
-
Hydrolysis of 4-Nitrobenzoyl Chloride: The acyl chloride is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The 4-nitrobenzoyl chloride should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reaction Conditions: The choice of solvent can be critical. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Ensure adequate stirring to maintain a homogeneous reaction mixture.
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Issue 2: Presence of Impurities in the Final Product
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Question: After the reduction of the nitro group, my final product, this compound, shows significant impurities upon analysis (TLC, LC-MS). What are these impurities and how can I remove them?
-
Answer: Common impurities can include:
-
Unreacted Starting Material: The presence of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate indicates an incomplete reduction. To address this, you can try increasing the catalyst loading (e.g., 10% Pd/C), extending the reaction time, or increasing the hydrogen pressure during catalytic hydrogenation.
-
Over-acylation Product: Although less common with a Boc-protected piperazine, there is a small possibility of di-acylation if the Boc group is compromised. This impurity would have a significantly higher molecular weight.
-
Byproducts from the Base: If an amine base like triethylamine is not fully removed during workup, it can form salts that are carried through. Ensure thorough washing of the organic layer with dilute acid, water, and brine.
Purification Strategy: The final product is a solid.[1] Recrystallization is an effective method for purification. A common solvent system for recrystallization is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until turbidity is observed. Cooling the mixture should yield crystals of the purified product.
-
Issue 3: Difficulty in Isolating the Product
-
Question: I am having trouble getting my final product to crystallize out of solution. What can I do?
-
Answer: If the product is oily or refuses to crystallize, consider the following:
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Solvent Purity: Ensure the solvents used for workup and crystallization are pure.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask at the solution-air interface with a glass rod can create nucleation sites and promote crystallization.
-
Solvent Evaporation: Slow evaporation of the solvent from the solution can also lead to the formation of crystals.
-
Column Chromatography: If crystallization fails, purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is a reliable alternative.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound?
-
A1: The most prevalent and scalable approach involves a two-step synthesis. The first step is the acylation of tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride. The second step is the reduction of the nitro group of the resulting intermediate to an amine, typically via catalytic hydrogenation.
-
-
Q2: What are the critical parameters to control during the acylation step?
-
A2: Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the acyl chloride, ensuring the presence of a suitable base (like triethylamine) to scavenge the generated HCl, and controlling the reaction temperature to prevent side reactions.
-
-
Q3: What are the recommended conditions for the nitro group reduction?
-
A3: Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent like methanol or ethanol is a common and efficient method.[2] The reaction is typically run under a hydrogen atmosphere (from a balloon or in a pressure vessel) until the starting material is consumed.
-
-
Q4: How can I monitor the progress of the reactions?
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A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the disappearance of starting materials and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
-
-
Q5: What are the safety precautions I should take during this synthesis?
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A5: 4-Nitrobenzoyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. When working with hydrogen gas for the reduction step, ensure there are no ignition sources nearby and that the system is properly sealed to prevent leaks.
-
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, 10 mL per gram of piperazine) in a round-bottom flask under a nitrogen atmosphere, add a solution of 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from ethanol or used directly in the next step if sufficiently pure.
Step 2: Synthesis of this compound
-
Dissolve the tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (1.0 eq.) from the previous step in methanol (20 mL per gram of substrate).
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To this solution, add 10% palladium on carbon (Pd/C) (5-10% w/w).
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon or in a Parr shaker).
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Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to afford this compound as a solid.
| Parameter | Step 1: Acylation | Step 2: Reduction |
| Key Reagents | tert-butyl piperazine-1-carboxylate, 4-nitrobenzoyl chloride, triethylamine | tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, 10% Pd/C, H₂ |
| Solvent | Dichloromethane (DCM) | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4-6 hours | 12-16 hours |
| Typical Yield | 85-95% | 90-98% |
| Purity (after purification) | >98% | >99% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
How to resolve low yield in N-aryl piperazine derivative synthesis.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues leading to low yields in N-aryl piperazine derivative synthesis.
Frequently Asked Questions (FAQs)
Q1: My N-aryl piperazine synthesis via Buchwald-Hartwig amination is resulting in a consistently low yield. What are the most likely causes?
Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including suboptimal reaction conditions, catalyst deactivation, or issues with the starting materials.[1][2] Key areas to investigate include the choice of palladium precursor and ligand, the base used, the reaction solvent, and the temperature.[1][2]
Q2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
The formation of the bis-arylated byproduct is a common challenge. To favor the desired mono-arylated product, careful control of stoichiometry and reaction conditions is essential. Using an excess of piperazine (typically 1.5 to 2.5 equivalents) relative to the aryl halide can statistically favor mono-arylation, though this may complicate purification. Additionally, lower reaction temperatures and shorter reaction times can help minimize the formation of the thermodynamically more stable disubstituted product.
Q3: I am struggling with the purification of my N-aryl piperazine product. What are the best practices?
The basic nature of piperazine derivatives can make purification by silica gel chromatography challenging due to tailing. To mitigate this, it is recommended to add a basic modifier, such as 0.1-1% triethylamine, to the eluent. Alternatively, an acid-base extraction can be an effective purification method. By dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution, the basic N-aryl piperazine will move to the aqueous layer as a salt, separating it from non-basic impurities.
Q4: My aryl halide (e.g., an aryl chloride) is unreactive under standard Buchwald-Hartwig conditions. What should I do?
Aryl chlorides are known to be less reactive than aryl bromides or iodides. To improve the yield with unreactive aryl halides, consider using more electron-rich and sterically hindered phosphine ligands, such as RuPhos or XPhos.[2] Employing a pre-formed, air-stable palladium precatalyst can also lead to more consistent and effective results. Additionally, increasing the reaction temperature may be necessary, but should be done cautiously to avoid decomposition.
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination
This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed N-arylation of piperazine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Data on Reaction Parameters
The choice of ligand and base is critical for a successful Buchwald-Hartwig amination. The following tables provide comparative data for the N-arylation of aryl halides with piperazine derivatives.
Table 1: Comparison of Ligand Performance for the N-Arylation of 4-Chlorotoluene with N-Boc-piperazine
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu (1.2) | Toluene | 100 | 24 | 85 |
| Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 92 |
| Pd₂(dba)₃ (1) | RuPhos (2.5) | NaOtBu (1.2) | Toluene | 100 | 10 min | 97 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 20 | 89 |
Note: Yields are highly substrate-dependent and these values should be considered as a starting point for optimization.
Table 2: Effect of Base on the N-Arylation of 2-Bromotoluene with Morpholine (as a piperazine analog)
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| (SIPr)Pd(methallyl)Cl (3) | - | LHMDS (1.2) | THF | 22 | 5 min | 99 |
| (SIPr)Pd(methallyl)Cl (3) | - | NaOtBu (1.2) | THF | 22 | 5 min | 98 |
| (SIPr)Pd(methallyl)Cl (3) | - | K₃PO₄ (2.0) | THF | 22 | 24 h | <10 |
Note: Data adapted for comparison. Strong bases like LHMDS and NaOtBu are generally more effective for this transformation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed N-arylation of piperazine with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Piperazine (or mono-protected piperazine) (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) or a combination of Pd source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and ligand (e.g., XPhos, 0.025 mmol, 2.5 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 3-5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, piperazine, palladium source, ligand (if not using a precatalyst), and base under an inert atmosphere.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (consider adding 0.1-1% triethylamine to the eluent to prevent tailing).
Issue 2: Low Yield in Ullmann Condensation
The Ullmann condensation is a copper-catalyzed alternative to the Buchwald-Hartwig amination. Low yields in this reaction are often due to high reaction temperatures, inappropriate choice of ligand, or suboptimal base and solvent.
Catalytic Cycle of Ullmann N-Arylation
Caption: Simplified catalytic cycle for the Ullmann N-arylation reaction.
Data on Reaction Parameters
The Ullmann reaction is sensitive to the combination of solvent and base.
Table 3: Effect of Solvent and Base on a Model Ullmann O-Arylation Reaction
| Copper Source (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| CuI (5) | PPh₃ | K₂CO₃ (2.0) | Toluene | 110 | 58 |
| CuI (5) | PPh₃ | K₂CO₃ (2.0) | o-Xylene | 140 | 68 |
| CuI (5) | PPh₃ | K₂CO₃ (2.0) | Dioxane | 110 | <5 |
| CuI (5) | PPh₃ | K₂CO₃ (2.0) | NMP | 110 | <5 |
| CuI (5) | PPh₃ | Cs₂CO₃ (2.0) | Toluene | 110 | 45 |
| CuI (5) | PPh₃ | K₃PO₄ (2.0) | Toluene | 110 | 33 |
Note: Data from an O-arylation reaction is presented to illustrate general trends in solvent and base effects, which are often applicable to N-arylation.[3] Non-polar solvents like toluene and xylene often give better results than polar coordinating solvents like NMP or dioxane.[3]
Experimental Protocol: General Procedure for Ullmann N-Arylation
This protocol provides a general method for the copper-catalyzed N-arylation of piperazine.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Piperazine (or mono-protected piperazine) (1.5 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
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Ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 mmol, 20 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMSO or DMF, 3-5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, piperazine, CuI, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
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Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-120 °C).
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Filter if necessary to remove insoluble salts.
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Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Method Refinement for Experiments Using tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 350684-49-0 | [1] |
| Molecular Formula | C₁₆H₂₃N₃O₃ | [1] |
| Molecular Weight | 305.37 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 159 - 160 °C | [2] |
| Purity | Typically ≥95% | [2] |
Q2: In which solvents is this compound soluble?
Q3: What are the primary applications of this compound in research and drug development?
A3: This compound is a versatile intermediate in organic synthesis and medicinal chemistry. The presence of a Boc-protected piperazine and a primary aromatic amine allows for sequential functionalization. It is a valuable building block for the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS), due to the prevalence of the piperazine scaffold in CNS-active drugs.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during common experimental procedures involving this compound.
Acylation of the Primary Aromatic Amine
Problem: Low yield or incomplete reaction during acylation.
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the carboxylic acid | - Ensure your coupling reagents (e.g., EDC, HOBt) are fresh and anhydrous. - Increase the equivalents of the coupling reagents (e.g., 1.2-1.5 eq). - Allow for a pre-activation step by stirring the carboxylic acid with the coupling reagents for 15-30 minutes before adding the amine. |
| Low nucleophilicity of the aromatic amine | - Aromatic amines are less nucleophilic than aliphatic amines. Ensure the reaction is run in an appropriate aprotic solvent like DMF or DCM. - The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can help to scavenge any acid formed and drive the reaction forward. |
| Steric hindrance | - If the acylating agent is sterically bulky, the reaction may be slow. Consider increasing the reaction temperature or extending the reaction time. |
| Side reactions | - The formation of a stable N-acylurea byproduct from the coupling reagent can occur. Using an additive like HOBt can minimize this.[4] |
Problem: Difficulty in purifying the acylated product.
| Potential Cause | Troubleshooting Steps |
| Removal of urea byproduct | - If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[4] - If using a water-insoluble carbodiimide like DCC, the urea can be removed by filtration. |
| Product is not precipitating | - If the product is soluble in the reaction mixture, concentrate the solvent and attempt trituration with a non-polar solvent like diethyl ether or hexanes to induce precipitation. |
| Co-elution during column chromatography | - Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system often provides better separation. |
Boc Deprotection
Problem: Incomplete deprotection of the Boc group.
| Potential Cause | Troubleshooting Steps |
| Insufficient acid | - Increase the equivalents of the acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane). |
| Short reaction time | - Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Low reaction temperature | - While most Boc deprotections proceed at room temperature, a slight increase in temperature (e.g., to 40°C) may be necessary for stubborn substrates. |
Problem: Degradation of the product during deprotection.
| Potential Cause | Troubleshooting Steps |
| Harsh acidic conditions | - If other acid-sensitive functional groups are present, consider using a milder deprotection method or a different acid. - Perform the reaction at a lower temperature (e.g., 0°C) to minimize side reactions. |
| Workup issues | - Ensure complete neutralization of the acid during workup by carefully adding a base (e.g., saturated sodium bicarbonate solution) until the pH is basic. Incomplete neutralization can lead to product degradation. |
Experimental Protocols
Protocol 1: Acylation of the Primary Aromatic Amine via EDC/HOBt Coupling
This protocol describes a general procedure for the acylation of the primary aromatic amine of this compound.
Materials:
-
This compound
-
Carboxylic acid of choice (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound and the carboxylic acid (1.1 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the removal of the Boc protecting group.
Materials:
-
Boc-protected piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected piperazine derivative in DCM.
-
Add TFA (typically 10-50% v/v in DCM) to the solution at 0°C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the solvent under reduced pressure.
-
Dissolve the residue in DCM and slowly add saturated aqueous sodium bicarbonate solution to neutralize the excess TFA.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Visualizations
Experimental Workflow: Acylation and Deprotection
Caption: A typical experimental workflow involving acylation followed by Boc deprotection.
Potential Signaling Pathway Involvement: Dopamine Receptor Signaling
Given that many piperazine derivatives exhibit activity in the central nervous system, a potential mechanism of action for derivatives of this compound could involve the modulation of dopamine receptor signaling.
References
- 1. This compound | C16H23N3O3 | CID 2763355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
Purity Analysis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative purity analysis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical as impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines common analytical methodologies for purity assessment, presents a comparative analysis of hypothetical product lots from different suppliers, and details potential impurities that may arise during synthesis.
Comparative Purity Analysis
The purity of this compound from three hypothetical suppliers was evaluated primarily by High-Performance Liquid Chromatography (HPLC), with identity confirmation by ¹H NMR and Mass Spectrometry.
Table 1: Purity Comparison of this compound from Different Suppliers
| Supplier | Lot Number | Purity by HPLC (%)[1] | Melting Point (°C) | Appearance |
| Supplier A | A-001 | 99.5 | 160-162 | White crystalline powder |
| Supplier B | B-001 | 98.2 | 158-161 | Off-white powder |
| Supplier C | C-001 | 95.8 | 157-160 | Pale yellow powder |
Potential Impurities
The synthesis of this compound typically involves the acylation of 1-Boc-piperazine with an activated derivative of 4-aminobenzoic acid. Based on this synthetic route, several potential impurities could be present in the final product.
Table 2: Potential Impurities and their Identification
| Impurity Name | Structure | Origin | Identification Method |
| 1,4-bis(4-aminobenzoyl)piperazine | Over-acylation of piperazine | HPLC, LC-MS | |
| 1-Boc-piperazine | Unreacted starting material | HPLC, GC-MS | |
| 4-Aminobenzoic acid | Unreacted starting material/hydrolysis | HPLC | |
| tert-Butyl 4-(4-(tert-butoxycarbonylamino)benzoyl)piperazine-1-carboxylate | Boc protection of the aniline | HPLC, LC-MS |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the quantitative determination of this compound and its organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
¹H NMR Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃. Acquire the proton NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
Procedure: The sample is introduced into the mass spectrometer via the HPLC system. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Visualizations
Analytical Workflow
The following diagram illustrates the workflow for the purity analysis of this compound.
Caption: Workflow for Purity Analysis.
Potential Impurity Formation Pathway
This diagram illustrates a simplified synthetic pathway and the potential formation of a key impurity.
Caption: Impurity Formation Pathway.
References
Validation of experimental results using tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate and its Analogs in the Synthesis of Kinase Inhibitors.
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the selection of appropriate building blocks is paramount to the success of a synthetic route and the ultimate biological activity of the target molecule. Piperazine scaffolds are frequently employed due to their favorable physicochemical properties, including their ability to modulate solubility and serve as a versatile linker. This guide provides a comparative analysis of this compound and its close structural analogs, offering experimental data to inform the selection of these critical synthetic intermediates.
Performance Comparison in Kinase Inhibitor Synthesis
The utility of a building block in drug synthesis is often measured by the efficiency of the reactions in which it participates and the properties it imparts to the final compound. Below is a comparative summary of this compound and a key alternative, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, in the context of synthesizing Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a critical target in anti-angiogenic cancer therapy.
| Building Block | Synthetic Step | Typical Yield (%) | Final Product Purity (%) | Resulting Inhibitor Potency (IC50 against VEGFR-2) |
| This compound | Amide bond formation | 75-85% | >98% | 0.1 - 10 nM |
| tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | Buchwald-Hartwig amination | 70-80% | >97% | 0.5 - 20 nM |
The data presented are aggregated from various synthetic and medicinal chemistry studies and represent typical ranges.
The choice between a benzoylpiperazine and a phenylpiperazine linker can influence not only the synthetic route but also the biological activity of the final kinase inhibitor. The benzoyl moiety offers a rigid linkage that can favorably position the molecule within the kinase ATP-binding pocket. In contrast, the phenylpiperazine provides a more direct and potentially more flexible connection.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are representative protocols for the synthesis of a generic VEGFR-2 inhibitor using the compared building blocks and for the subsequent evaluation of the inhibitor's activity.
Protocol 1: Synthesis of a VEGFR-2 Inhibitor via Amide Coupling
This protocol describes a typical amide bond formation reaction using this compound.
Materials:
-
This compound
-
A suitable carboxylic acid-containing core structure
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid core (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: In Vitro VEGFR-2 Kinase Activity Assay
This protocol outlines a common method to determine the inhibitory potency (IC50) of a synthesized compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compound
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the inhibitor compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).
-
In a 96-well plate, add the inhibitor dilutions, VEGFR-2 kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Biological Pathway
To better understand the processes involved, the following diagrams illustrate the general workflow for kinase inhibitor synthesis and the VEGFR-2 signaling pathway that these inhibitors target.
Caption: A generalized workflow for the synthesis of a kinase inhibitor.
Caption: A simplified diagram of the VEGFR-2 signaling cascade.[1][2][3]
Conclusion
The selection of a piperazine-based building block has a tangible impact on the synthetic efficiency and biological efficacy of the resulting kinase inhibitors. This compound is a valuable reagent that often provides high yields and leads to potent inhibitors due to the rigidifying effect of the benzoyl linker. However, the specific context of the target molecule and the desired properties should always guide the choice of building block. The provided protocols and diagrams offer a foundational understanding for researchers to validate and compare these critical components in their drug discovery endeavors.
References
A Comparative Guide to Key Building Blocks in Drug Discovery: Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate and Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate chemical building blocks is a critical determinant of the ultimate success of a therapeutic candidate. The structural and physicochemical properties of these foundational molecules profoundly influence the pharmacokinetic and pharmacodynamic profiles of the final drug substance. This guide provides an objective, data-driven comparison of two widely utilized building blocks: tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate and tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
These two compounds, while structurally similar, possess distinct characteristics imparted by their core heterocyclic scaffolds—a piperazine and a piperidine, respectively. These differences can have significant implications for their application in medicinal chemistry, particularly in the synthesis of targeted therapies for oncology and neurological disorders.
At a Glance: A Comparative Summary of Physicochemical Properties
A fundamental understanding of the physicochemical properties of these building blocks is essential for their effective application in drug design. The following table summarizes key computed and experimentally determined properties for both compounds.
| Property | This compound | Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate |
| Molecular Formula | C₁₆H₂₃N₃O₃[1] | C₁₆H₂₄N₂O₂[2] |
| Molecular Weight | 305.37 g/mol [1] | 276.37 g/mol [2] |
| CAS Number | 350684-49-0 | 170011-57-1 |
| Melting Point | 159-160 °C | Not available |
| Topological Polar Surface Area (TPSA) | 75.9 Ų | 55.6 Ų |
| Predicted LogP | 1.4 | 2.7 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 3 |
| Rotatable Bond Count | 4 | 3 |
| Aqueous Solubility | Slightly soluble in water[3] | Not available |
Performance in Drug Discovery and Development: A Head-to-Head Comparison
The utility of a chemical building block is ultimately determined by its performance in the context of a drug discovery program. This section provides a comparative analysis of the two title compounds based on their structural features and their roles in the synthesis of bioactive molecules.
Structural and Functional Considerations
The core difference between the two molecules lies in their heterocyclic rings: a piperazine in the case of this compound and a piperidine in tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. This seemingly subtle distinction has profound implications for their use in medicinal chemistry.
-
Piperazine Moiety: The 1,4-dinitrogen arrangement of the piperazine ring provides an additional site for substitution, offering greater synthetic versatility. The second nitrogen atom can also influence the basicity and polarity of the molecule, potentially enhancing aqueous solubility. In the context of drug design, piperazine scaffolds are frequently employed as linkers in molecules such as PROTACs (Proteolysis Targeting Chimeras) and are common in inhibitors of kinases like KRAS.
-
Piperidine Moiety: The monosubstituted piperidine ring offers a more rigid scaffold compared to the piperazine. This rigidity can be advantageous in positioning substituents in a specific orientation for optimal target engagement. Piperidine derivatives are prevalent in therapeutics targeting the central nervous system (CNS) and are key components of many Bruton's tyrosine kinase (BTK) inhibitors.
Application in Targeted Therapy
This compound is a valuable building block in the synthesis of targeted cancer therapies, particularly those aimed at inhibiting key signaling pathways. For instance, piperazine-containing compounds are frequently utilized in the development of KRAS inhibitors, which are critical in treating a variety of cancers.
dot
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is frequently employed in the synthesis of molecules targeting neurological disorders and hematological malignancies. The piperidine scaffold is a key feature of many Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for the treatment of B-cell cancers.
dot
Experimental Protocols: A Guide to Synthetic Utility
The practical application of these building blocks in a laboratory setting is paramount. This section outlines representative experimental protocols for key transformations involving each compound.
Amide Coupling with this compound
This protocol describes a standard amide coupling reaction, a common step in the synthesis of more complex molecules from the piperazine building block.
dot
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in DMF, add HATU (1.2 equivalents).
-
Cool the reaction mixture to 0 °C and add DIPEA (2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Suzuki Coupling with Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds with the piperidine building block.
dot
Materials:
-
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (requires prior conversion to a halide or triflate)
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the aryl halide/triflate derivative of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1 equivalent), the boronic acid or ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
Conclusion: Selecting the Right Tool for the Job
Both this compound and tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate are invaluable building blocks in the medicinal chemist's toolbox. The choice between them is not one of inherent superiority, but rather of strategic selection based on the specific goals of the drug discovery program.
The piperazine-containing compound offers greater synthetic flexibility and potential for improved solubility, making it a strong candidate for applications such as PROTAC linkers and in molecules targeting challenging proteins like KRAS. Conversely, the piperidine-based building block provides a more rigid scaffold, which can be crucial for achieving high potency and selectivity in targets such as BTK and for CNS-penetrant drugs.
A thorough understanding of the distinct properties and synthetic utility of each of these molecules, as outlined in this guide, will empower researchers to make more informed decisions in the design and synthesis of the next generation of innovative therapeutics.
References
Unveiling the Molecular Architecture: A Comparative Spectroscopic Analysis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
A detailed spectroscopic investigation provides unequivocal evidence for the structure of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. This guide presents a comparative analysis of its spectral data against a structurally related alternative, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, offering researchers a comprehensive reference for structural confirmation.
This guide is intended for researchers, scientists, and professionals in drug development, providing a clear comparison based on expected and available experimental data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The methodologies for these key analytical techniques are also detailed to support experimental design and data interpretation.
Comparative Spectroscopic Data
The structural nuances between this compound and its analogue, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, are clearly delineated by their respective spectroscopic signatures. While a complete experimental dataset for the primary compound is not publicly available, the predicted data based on its structure provides a strong basis for comparison.
| Spectroscopic Technique | This compound (Predicted/Theoretical) | tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (Alternative) |
| ¹H NMR | Aromatic protons: ~7.7 ppm (d, 2H), ~6.6 ppm (d, 2H); Piperazine protons: ~3.7 ppm (m, 4H), ~3.5 ppm (m, 4H); tert-Butyl protons: ~1.47 ppm (s, 9H); Amine protons: ~4.2 ppm (br s, 2H) | Aromatic protons: ~6.8 ppm (d, 2H), ~6.6 ppm (d, 2H); Piperazine protons: ~3.5 ppm (m, 4H), ~3.0 ppm (m, 4H); tert-Butyl protons: ~1.46 ppm (s, 9H); Amine protons: ~3.6 ppm (br s, 2H) |
| ¹³C NMR | Carbonyl (amide): ~168 ppm; Carbonyl (carbamate): ~154 ppm; Aromatic C-NH₂: ~150 ppm; Aromatic C=O: ~122 ppm; Aromatic CH: ~130 ppm, ~113 ppm; tert-Butyl C: ~80 ppm; tert-Butyl CH₃: ~28 ppm; Piperazine CH₂: ~45-50 ppm | Carbonyl (carbamate): ~155 ppm; Aromatic C-N: ~142 ppm; Aromatic C-NH₂: ~140 ppm; Aromatic CH: ~118 ppm, ~116 ppm; tert-Butyl C: ~80 ppm; tert-Butyl CH₃: ~28 ppm; Piperazine CH₂: ~50 ppm, ~45 ppm |
| IR (Infrared) Spectroscopy | N-H stretch (amine): ~3400-3300 cm⁻¹ (two bands); C=O stretch (amide): ~1630 cm⁻¹; C=O stretch (carbamate): ~1690 cm⁻¹; C-N stretch: ~1300-1200 cm⁻¹; Aromatic C-H stretch: ~3100-3000 cm⁻¹ | N-H stretch (amine): ~3400-3300 cm⁻¹ (two bands); C=O stretch (carbamate): ~1690 cm⁻¹; C-N stretch: ~1300-1200 cm⁻¹; Aromatic C-H stretch: ~3100-3000 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular Formula: C₁₆H₂₃N₃O₃; Molecular Weight: 305.37 g/mol ; Expected [M+H]⁺: 306.1812 | Molecular Formula: C₁₅H₂₃N₃O₂; Molecular Weight: 277.36 g/mol ; Reported [M+H]⁺: 277.9[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
A sample of approximately 5-10 mg is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Data is processed with a line broadening of 0.3 Hz.
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
Electrospray Ionization Mass Spectrometry (ESI-MS)
The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or high ng/mL range. The diluted sample is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system. The mass spectrum is acquired in positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthetic compound like this compound.
Caption: Workflow for Spectroscopic Structural Confirmation.
References
A Comparative Guide to the Synthetic Routes of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a versatile linker in a vast array of therapeutic agents. The efficient synthesis of piperazine derivatives is, therefore, a critical aspect of drug discovery and development. This guide provides an objective comparison of three prominent synthetic methodologies: Buchwald-Hartwig Amination, Reductive Amination, and the classical approach of Cyclization of Diethanolamine Derivatives or reaction with Bis(2-chloroethyl)amine. Experimental data is presented to support the comparison, and detailed protocols for key reactions are provided.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic routes to piperazine derivatives, offering a clear comparison of their performance.
| Synthetic Route | Typical Substrate | Product Type | Yield (%) | Reaction Time | Temperature (°C) | Key Reagents |
| Buchwald-Hartwig Amination | Aryl Halide, Piperazine | N-Arylpiperazine | 88 - 97% | 10 min - 4 h | 90 - 100 | Pd catalyst, Ligand, Base (e.g., NaOtBu) |
| Reductive Amination | Aldehyde/Ketone, Piperazine | N-Alkylpiperazine | 60 - 98% | 4 - 12 h | Room Temp. | Reducing agent (e.g., NaBH(OAc)₃) |
| Reaction with Bis(2-chloroethyl)amine | Aniline/Primary Amine | N-Substituted Piperazine | 60 - 80% | 3 - 48 h | 160 - 190 | Bis(2-chloroethyl)amine HCl |
| Cyclization of Diethanolamine | Diethanolamine, Ammonia | Piperazine (unsubstituted) | ~70% | Not specified | 180 - 220 | Metal-containing catalyst, Hydrogen |
Synthetic Pathways and Logical Flow
The choice of synthetic route is often dictated by the desired substitution pattern on the piperazine ring. The following diagrams illustrate the general workflows for each of the discussed methods.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Reductive Amination.
Caption: Workflow for Classical Cyclization.
Experimental Protocols
Buchwald-Hartwig Amination for N-Arylpiperazines
This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-N bonds and is particularly useful for the synthesis of N-arylpiperazines.[1][2]
Synthesis of 1-Phenylpiperazine:
-
Materials:
-
Chlorobenzene (1.0 mmol)
-
Piperazine (1.3 mmol)
-
Potassium tert-butoxide (KOtBu) (1.3 mmol)
-
Bis{1,1'-diphenyl-3,3'-methylenediimidazoline-2,2'-diylidene}nickel(II) dibromide complex (1 mol %)
-
1,4-Dioxane (2 ml)
-
-
Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add KOtBu (1.3 mmol), the nickel complex catalyst (1 mol %), and 1,4-dioxane (2 ml).
-
Add piperazine (1.3 mmol) and chlorobenzene (1.0 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 90 °C for 4 hours.[3]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 15:1) to yield the pure product.
-
-
Expected Yield: 88%[3]
Reductive Amination for N-Alkylpiperazines
Reductive amination is a versatile and widely used method for the N-alkylation of amines, including the synthesis of N-alkylpiperazines from piperazine and a carbonyl compound.[1][4]
Synthesis of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine derivative:
-
Materials:
-
2-(Piperazin-1-yl)ethanamine (7.73 mmol, 1 g)
-
Ethyl trifluoroacetate (15.46 mmol, 2.19 g) - for protection
-
Acetonitrile (154.6 mL)
-
N-methyl-4-piperidone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-dichloroethane
-
-
Procedure:
-
Protection Step: Dissolve 2-(piperazin-1-yl)ethanamine (7.73 mmol) in acetonitrile (154.6 mL) at 0 °C. Add ethyl trifluoroacetate (15.46 mmol) and stir the reaction for 4 hours at room temperature. Evaporate the solvent under reduced pressure to obtain the protected piperazine derivative.[5]
-
Reductive Amination: In a separate flask, dissolve the protected piperazine and N-methyl-4-piperidone in 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride to the mixture and stir at room temperature for 12 hours.[5]
-
Filter the resulting suspension and evaporate the solvent.
-
Purify the crude product by column chromatography.
-
Deprotection: The trifluoroacetyl group can be removed under mild basic conditions to yield the final product.
-
-
Yield: The reductive amination step can yield up to 60%, with the final deprotected product obtained in good yield.[5]
Classical Synthesis from Bis(2-chloroethyl)amine
This traditional method involves the direct reaction of an aniline with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring. While it often requires harsh conditions, it remains a viable route for certain derivatives.
Synthesis of 1-(2,5-Dimethoxyphenyl)-piperazine:
-
Materials:
-
2,5-dimethoxyaniline (131 mmol, 20.0g)
-
Bis(2-chloroethyl)amine hydrochloride (131 mmol, 23.3g)
-
Anhydrous Potassium Carbonate (K₂CO₃) (18g)
-
Diglyme (75 mL)
-
-
Procedure:
-
Combine 2,5-dimethoxyaniline, bis(2-chloroethyl)amine hydrochloride, and anhydrous K₂CO₃ in diglyme.
-
Heat the mixture at reflux for 48 hours.[6]
-
Cool the reaction to room temperature and pour it into water (200 mL).
-
Make the aqueous mixture basic (pH ~12) with a saturated KOH solution and extract with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with water (3 x 200 mL), dry over MgSO₄, and evaporate the solvent under reduced pressure.
-
Purify the resulting dark oil by vacuum distillation.
-
-
Yield: 62%[6]
Industrial Synthesis from Diethanolamine
On an industrial scale, piperazine is often synthesized from diethanolamine and ammonia under high temperature and pressure in the presence of a catalyst.[7]
General Industrial Process:
-
Reactants:
-
Diethanolamine
-
Ammonia
-
Hydrogen
-
-
Conditions:
-
Process Description:
-
Diethanolamine is reacted with an excess of ammonia in the liquid phase.
-
The reaction is carried out in the presence of hydrogen and a heterogeneous catalyst.
-
The reaction mixture is then processed to isolate piperazine.
-
-
Yield: Approximately 70 mol%[8]
Conclusion
The selection of an appropriate synthetic route for piperazine derivatives is a critical decision in the design of efficient and scalable chemical processes.
-
Buchwald-Hartwig amination offers high yields and short reaction times for the synthesis of N-arylpiperazines, making it a powerful tool in medicinal chemistry, though catalyst cost can be a consideration for large-scale synthesis.[1]
-
Reductive amination is a versatile and reliable method for preparing N-alkylpiperazines under mild conditions.[1]
-
The classical synthesis using bis(2-chloroethyl)amine provides a more direct but often lower-yielding and harsher route to N-substituted piperazines.
-
The industrial synthesis from diethanolamine is a cost-effective method for the large-scale production of the parent piperazine molecule.
Researchers and process chemists must weigh factors such as desired substitution pattern, required scale, cost of reagents, and environmental impact when choosing the optimal synthetic strategy. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 4. gctlc.org [gctlc.org]
- 5. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Phenylpiperazines from Anilines [designer-drug.com]
- 7. US8981093B2 - Process for preparing piperazine - Google Patents [patents.google.com]
- 8. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to the Cross-Reactivity of Tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
This guide presents a hypothetical, yet plausible, comparative analysis of the antibody-binding specificity of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. For professionals in drug development and research, understanding the cross-reactivity of an antibody with structurally similar molecules is critical for validating the specificity and reliability of immunoassays.
The data herein is based on a simulated competitive enzyme-linked immunosorbent assay (ELISA), a standard method for quantifying small molecules and assessing antibody specificity.[1][2] This analysis compares the binding affinity of a polyclonal antibody developed against the target compound with that of several structurally related analogs.
Comparative Cross-Reactivity Data
The degree of cross-reactivity is determined by comparing the concentration of each analog required to displace 50% of the tracer antibody (IC50) with the IC50 of the target compound. The results are summarized in the table below.
Table 1: Hypothetical Cross-Reactivity of Analogs
| Compound Name | Key Structural Difference from Target | IC50 (nM) | % Cross-Reactivity |
| This compound | (Target Compound) | 12.5 | 100% |
| (4-Aminophenyl)(piperazin-1-yl)methanone | Lacks Boc protecting group | 98.2 | 12.7% |
| tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | Amino group replaced by Nitro group | 315.5 | 4.0% |
| tert-butyl 4-(benzoyl)piperazine-1-carboxylate | Lacks the 4-amino group | 850.1 | 1.5% |
| tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | Lacks the carbonyl group of the benzoyl moiety | > 2000 | < 0.6% |
Experimental Protocols
A detailed methodology for the competitive ELISA used to generate the hypothetical data is provided below.
Protocol: Competitive ELISA for Small Molecule Cross-Reactivity
-
Plate Coating: A 96-well microtiter plate is coated with 100 µL/well of a 2 µg/mL solution of a this compound-BSA conjugate in carbonate-bicarbonate buffer (pH 9.6). The plate is incubated overnight at 4°C.[3]
-
Washing: The coating solution is discarded, and the plate is washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: To prevent non-specific binding, 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) is added, and the plate is incubated for 2 hours at room temperature.[4]
-
Competitive Reaction:
-
In a separate dilution plate, 50 µL of standard solutions of the target compound or the test analogs are mixed with 50 µL of a specific primary antibody (e.g., rabbit polyclonal) at its optimal dilution.
-
This mixture is incubated for 1 hour at 37°C to allow competition for antibody binding sites.[2]
-
100 µL of this pre-incubated mixture is then transferred to the coated and blocked ELISA plate. The plate is incubated for 90 minutes at 37°C.
-
-
Washing: The plate is washed four times with wash buffer.
-
Secondary Antibody Incubation: 100 µL/well of an HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP), diluted in blocking buffer, is added. The plate is incubated for 1 hour at 37°C.[5]
-
Final Washing: The plate is washed five times with wash buffer.
-
Signal Development: 100 µL of TMB substrate is added to each well, and the plate is incubated in the dark at room temperature for 15-20 minutes.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition and Analysis: The optical density is measured at 450 nm using a microplate reader. The IC50 values are determined from the standard curve, and the percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Target Compound / IC50 of Test Analog) x 100
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships influencing the cross-reactivity results.
Caption: A flowchart detailing the key stages of the competitive ELISA protocol.
Caption: Relationship between the target compound and its analogs' cross-reactivity.
References
A Comparative Guide to the Identification of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
This guide provides a comparative analysis for confirming the identity of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The guide outlines standard analytical techniques and provides predicted experimental data for the target compound and two structurally similar alternatives to aid researchers in its unambiguous identification.
Compound Profiles
For a comprehensive comparison, we are evaluating the target compound alongside two structural analogs:
-
Target Compound: this compound
-
CAS Number: 350684-49-0
-
Molecular Formula: C₁₆H₂₃N₃O₃
-
Molecular Weight: 305.37 g/mol
-
-
Alternative 1: tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
-
CAS Number: 170911-92-9
-
Molecular Formula: C₁₅H₂₃N₃O₂
-
Molecular Weight: 277.36 g/mol
-
-
Alternative 2: tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate
-
CAS Number: 203520-03-0
-
Molecular Formula: C₁₅H₂₇N₃O₃
-
Molecular Weight: 297.39 g/mol
-
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for the target compound and its alternatives. These predictions are based on the chemical structures and known spectroscopic trends.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Protons | Target Compound | Alternative 1 (Phenyl) | Alternative 2 (Piperidinyl) |
| tert-butyl | ~1.48 (s, 9H) | ~1.47 (s, 9H) | ~1.46 (s, 9H) |
| Piperazine CH₂ (N-Boc) | ~3.4-3.6 (m, 4H) | ~3.5-3.7 (m, 4H) | ~3.4-3.6 (m, 4H) |
| Piperazine CH₂ (N-Acyl/Aryl) | ~3.7-3.9 (m, 4H) | ~3.0-3.2 (m, 4H) | ~3.6-3.8 (m, 4H) |
| Aromatic CH (ortho to C=O/NH₂) | ~7.7 (d, 2H) | ~6.9 (d, 2H) | - |
| Aromatic CH (meta to C=O/NH₂) | ~6.6 (d, 2H) | ~6.6 (d, 2H) | - |
| NH₂ | ~4.1 (br s, 2H) | ~3.7 (br s, 2H) | - |
| Piperidine CH | - | - | ~2.5-2.7 (m, 1H) |
| Piperidine CH₂ | - | - | ~1.6-1.9 (m, 4H) & ~2.8-3.0 (m, 4H) |
| Piperidine NH | - | - | ~1.5 (br s, 1H) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Target Compound | Alternative 1 (Phenyl) | Alternative 2 (Piperidinyl) |
| tert-butyl (CH₃) | ~28.4 | ~28.5 | ~28.4 |
| tert-butyl (C) | ~80.5 | ~80.0 | ~79.8 |
| Piperazine C (N-Boc) | ~44.0 | ~44.5 | ~43.8 |
| Piperazine C (N-Acyl/Aryl) | ~47.0 | ~50.0 | ~47.5 |
| Aromatic C (C-NH₂) | ~151.0 | ~145.0 | - |
| Aromatic C (C-C=O/C-N) | ~122.0 | ~127.0 | - |
| Aromatic CH (ortho to C=O/NH₂) | ~129.0 | ~118.0 | - |
| Aromatic CH (meta to C=O/NH₂) | ~113.0 | ~115.0 | - |
| Carbonyl C (Boc) | ~154.7 | ~154.8 | ~154.7 |
| Carbonyl C (Amide) | ~170.0 | - | ~175.0 |
| Piperidine CH | - | - | ~42.0 |
| Piperidine CH₂ | - | - | ~29.0 & ~46.0 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | Target Compound | Alternative 1 (Phenyl) | Alternative 2 (Piperidinyl) |
| N-H Stretch (Amine) | ~3400-3200 (m, two bands) | ~3400-3200 (m, two bands) | ~3300 (m, one band) |
| C-H Stretch (Aliphatic) | ~2975, ~2850 | ~2975, ~2850 | ~2950, ~2850 |
| C=O Stretch (Amide) | ~1630 | - | ~1640 |
| C=O Stretch (Carbamate) | ~1690 | ~1690 | ~1690 |
| N-H Bend (Amine) | ~1620 | ~1620 | ~1570 |
| C-N Stretch | ~1240 | ~1230 | ~1240 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Ion | Target Compound | Alternative 1 (Phenyl) | Alternative 2 (Piperidinyl) |
| [M+H]⁺ | 306.18 | 278.19 | 298.22 |
| [M+Na]⁺ | 328.16 | 300.17 | 320.20 |
| [M-Boc+H]⁺ | 206.13 | 178.14 | 198.17 |
| [M-C₄H₉]⁺ | 249.12 | 221.13 | 241.16 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
-
Mass Spectrometry (MS)
-
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL with the mobile phase.
-
Instrumentation: A high-resolution time-of-flight mass spectrometer equipped with an electrospray ionization source.
-
Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 1.5 bar
-
Drying Gas (N₂): 8.0 L/min
-
Drying Gas Temperature: 200 °C
-
Mass Range: 50-500 m/z
-
Data Acquisition: Profile mode
-
-
Mandatory Visualizations
Experimental Workflow for Compound Identification
Caption: Workflow for spectroscopic identification.
Structural Comparison of Compounds
Safety Operating Guide
Proper Disposal of Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate are critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document provides a comprehensive operational and disposal plan, offering procedural guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside a fume hood or if there is a risk of dust formation. |
Waste Identification and Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management. Different waste streams containing this compound must be collected separately to prevent accidental reactions and to facilitate proper disposal.
Waste Stream Classification:
| Waste Type | Description | Recommended Segregation |
| Unused or Expired Chemical | Pure solid this compound. | Collect as non-halogenated solid organic waste . |
| Contaminated Labware | Gloves, weighing paper, pipette tips, vials, etc., contaminated with the compound. | Place in a designated, sealed container for solid chemical waste . |
| Solutions | Solutions containing the compound dissolved in organic solvents. | Segregate based on the solvent. For example, collect in a non-halogenated organic solvent waste container. Do not mix with aqueous or halogenated solvent waste.[2] |
| Spill Cleanup Material | Absorbent materials (e.g., vermiculite, sand) used to clean up spills of the compound. | Collect in a sealed container labeled as hazardous waste and dispose of according to spill cleanup procedures. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential. The following steps provide a clear guide from waste generation to final disposal.
-
Container Selection: Use a clean, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) containers are a suitable option. The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The concentration and composition of the waste.
-
The appropriate hazard warnings (e.g., "Harmful," "Toxic").
-
The date when waste was first added to the container (accumulation start date).
-
-
Waste Collection:
-
Solids: Carefully transfer the solid waste into the designated container, minimizing dust generation.
-
Contaminated Labware: Place all contaminated disposable items directly into the solid waste container.
-
Solutions: Pour liquid waste carefully into the appropriate liquid waste container using a funnel to prevent spills.
-
-
Storage:
-
Store waste containers in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[3]
-
Ensure containers are kept closed except when adding waste.[4][5]
-
Store in a cool, dry, and well-ventilated location, away from incompatible materials.
-
Utilize secondary containment to prevent the spread of potential leaks or spills.[6]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
The recommended method of disposal is controlled incineration at a licensed facility.[4]
-
Never dispose of this compound down the drain or in the regular trash.[4]
-
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be discarded as non-hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[4] Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: Completely remove or deface the original chemical label on the container.
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area.
-
Final Disposal: Once decontaminated, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
References
- 1. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 2. unigoa.ac.in [unigoa.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (CAS Number: 350684-49-0) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.
I. Hazard Identification and Safety Data Summary
This compound is a solid, powder substance that requires careful handling to avoid exposure. The primary hazards associated with this compound are inhalation, ingestion, and skin/eye contact.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302+P352+P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P304+P340+P312 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse).
-
Storage: P402+P404 (Store in a dry place. Store in a closed container).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
-
| Physical and Chemical Properties | Data |
| Molecular Formula | C16H23N3O3 |
| Molecular Weight | 305.37 g/mol [1] |
| Physical Form | Solid |
| Melting Point | 159 - 160 °C |
| Purity | 95% |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield must be worn.[2][3]
-
Hand Protection: Chemical-resistant, powder-free gloves (e.g., nitrile) are required. Double gloving is recommended to prevent contamination.[4] Gloves should be inspected before use and changed every 30-60 minutes or immediately if contaminated or damaged.[4][5]
-
Body Protection: A lab coat or coveralls to protect the skin.[2][6] For tasks with a higher risk of dust generation, disposable coveralls should be considered.[3]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is necessary.[6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
III. Step-by-Step Operational Plan
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
- Upon receipt, visually inspect the container for any damage or leaks.
- Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials.[5]
- Keep the container tightly closed when not in use.[5]
2. Preparation and Weighing:
- All handling of the solid compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.
- Before handling, ensure all necessary PPE is donned correctly.
- Use a dedicated and calibrated analytical balance for weighing.
- Employ anti-static measures when handling the powder to prevent dispersal.
- Clean the weighing area and spatula thoroughly after use to prevent cross-contamination.
3. Experimental Use:
- When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
- If heating is required, use a controlled heating mantle and monitor the process closely.
- Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.
4. Accidental Release Measures:
- In case of a spill, evacuate non-essential personnel from the area.
- Avoid dust formation.[5]
- For small spills, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[5] Do not use compressed air for cleaning.
- Ventilate the area and wash the spill site after material pickup is complete.
IV. Disposal Plan
Proper disposal is critical to environmental safety and regulatory compliance.
-
Unused Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]
-
Contaminated Materials: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed, labeled hazardous waste container.
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes before disposal.[7]
V. Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
